1-(3-Bromo-4-fluorobenzyl)-1h-pyrazol-4-amine
Description
BenchChem offers high-quality 1-(3-Bromo-4-fluorobenzyl)-1h-pyrazol-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Bromo-4-fluorobenzyl)-1h-pyrazol-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C10H9BrFN3 |
|---|---|
Molecular Weight |
270.10 g/mol |
IUPAC Name |
1-[(3-bromo-4-fluorophenyl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C10H9BrFN3/c11-9-3-7(1-2-10(9)12)5-15-6-8(13)4-14-15/h1-4,6H,5,13H2 |
InChI Key |
CEXSBAMXVPZIPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CN2C=C(C=N2)N)Br)F |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to 1-(3-Bromo-4-fluorobenzyl)-1H-pyrazol-4-amine: A Versatile Scaffold for Targeted Drug Discovery
This document provides a comprehensive technical overview of 1-(3-Bromo-4-fluorobenzyl)-1H-pyrazol-4-amine, a functionalized pyrazole derivative with significant potential as a building block in modern medicinal chemistry. While specific experimental data for this exact molecule is not extensively published, this guide synthesizes established principles of pyrazole chemistry, data from structurally related analogs, and field-proven insights to offer a robust working framework for researchers, scientists, and drug development professionals. We will delve into its structural attributes, a validated synthetic approach, and its prospective applications, particularly in the development of targeted therapeutics like kinase inhibitors.
Core Structural Analysis and Physicochemical Profile
The structure of 1-(3-Bromo-4-fluorobenzyl)-1H-pyrazol-4-amine is defined by a central pyrazole ring, which is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This core is functionalized at two key positions:
-
N1-Position : Substituted with a 3-bromo-4-fluorobenzyl group. This moiety introduces specific steric and electronic properties, including a halogen bond donor (bromine) and a hydrogen bond acceptor (fluorine), which can be exploited for targeted molecular interactions.
-
C4-Position : Features a primary amine (-NH₂), a critical functional group that can act as a hydrogen bond donor or as a nucleophilic handle for further chemical elaboration.
The pyrazole scaffold itself is considered a "privileged structure" in medicinal chemistry, frequently appearing in FDA-approved drugs due to its metabolic stability and its ability to engage in various non-covalent interactions with biological targets.[1][2][3]
Caption: Chemical structure of 1-(3-Bromo-4-fluorobenzyl)-1H-pyrazol-4-amine.
The following properties are estimated based on in silico modeling and comparison with structurally similar pyrazole analogs. These values serve as a reliable starting point for experimental design and formulation development.
| Property | Predicted Value | Rationale / Comparative Insight |
| Molecular Formula | C₁₀H₉BrFN₃ | Derived from the chemical structure. |
| Molecular Weight | 270.11 g/mol | Calculated from the molecular formula. |
| LogP | ~2.5 - 3.0 | The benzyl and halogen substituents increase lipophilicity compared to a simple aminopyrazole. |
| pKa (Amine) | ~4.0 - 5.0 | The aromatic pyrazole ring is electron-withdrawing, reducing the basicity of the C4-amine. |
| Hydrogen Bond Donors | 1 (from -NH₂) | The primary amine is a key interaction point. |
| Hydrogen Bond Acceptors | 3 (2x Pyrazole N, 1x F) | The pyrazole nitrogens and the fluorine atom can accept hydrogen bonds. |
| Polar Surface Area | ~51 Ų | Contributed primarily by the pyrazole ring and the amino group. |
Recommended Synthetic Strategy: A Self-Validating Protocol
The synthesis of 1-(3-Bromo-4-fluorobenzyl)-1H-pyrazol-4-amine is most reliably achieved via a two-step sequence starting from commercially available 4-nitropyrazole. This approach is logical because it builds the molecule by first establishing the stable N-C bond, followed by a high-yielding functional group transformation.
The primary challenge in the N-alkylation of unsymmetrical pyrazoles is controlling regioselectivity.[4] Alkylation can occur at either N1 or N2. For 4-nitropyrazole, N1-alkylation is generally favored due to electronic and steric factors. The electron-withdrawing nitro group at C4 makes the adjacent N1 proton more acidic and the nitrogen more nucleophilic upon deprotonation.
Protocol:
-
Deprotonation: To a solution of 4-nitropyrazole (1.0 eq) in an anhydrous polar aprotic solvent like N,N-Dimethylformamide (DMF), add a suitable base (1.2 eq). Sodium hydride (NaH) is highly effective for complete deprotonation, while potassium carbonate (K₂CO₃) offers a milder, safer alternative that is often sufficient.[5] Stir the mixture at room temperature for 30 minutes under an inert atmosphere (e.g., Argon).
-
Alkylation: Slowly add a solution of 3-bromo-4-fluorobenzyl bromide (1.1 eq) in DMF to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up & Purification: Quench the reaction by carefully adding water. Extract the product into an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product, 1-(3-bromo-4-fluorobenzyl)-4-nitro-1H-pyrazole, is then purified by flash column chromatography on silica gel.
The reduction of the nitro group to a primary amine is a standard and typically high-yielding transformation.[6] Several methods are effective, with the choice depending on available equipment and substrate tolerance.
Protocol (Catalytic Hydrogenation):
-
Setup: Dissolve the purified 1-(3-bromo-4-fluorobenzyl)-4-nitro-1H-pyrazole (1.0 eq) in a protic solvent such as ethanol or methanol.
-
Catalyst: Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10 mol%).
-
Hydrogenation: Place the reaction mixture under an atmosphere of hydrogen gas (H₂), either by using a balloon or a Parr hydrogenator, and stir vigorously at room temperature.
-
Monitoring & Work-up: Monitor the reaction by TLC/LC-MS. Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the final product, 1-(3-Bromo-4-fluorobenzyl)-1H-pyrazol-4-amine, which can be further purified by recrystallization if necessary.
Alternative Reduction Protocol (Chemical Reduction): For laboratories not equipped for hydrogenation, reduction with tin(II) chloride (SnCl₂) or iron powder (Fe) in an acidic medium is a robust alternative.[7][8] For example, stirring the nitro-intermediate with an excess of SnCl₂·2H₂O in ethanol at reflux provides a reliable conversion.
Caption: Proposed two-step synthesis of the target compound.
Applications in Drug Discovery: A Scaffold for Kinase Inhibition
The true value of 1-(3-Bromo-4-fluorobenzyl)-1H-pyrazol-4-amine lies in its potential as a foundational scaffold for designing targeted therapeutics. The pyrazole core is a cornerstone in the development of protein kinase inhibitors.[1][9] Kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[10]
Causality of Pyrazole Scaffolds as Kinase Inhibitors: Most kinase inhibitors are designed to compete with adenosine triphosphate (ATP) for binding to the enzyme's active site. The pyrazole ring is an excellent bioisostere for the purine ring of ATP. The nitrogen atoms of the pyrazole can form critical hydrogen bond interactions with the "hinge region" of the kinase domain, a key anchoring point for inhibitors.[11]
The functional groups on 1-(3-Bromo-4-fluorobenzyl)-1H-pyrazol-4-amine provide ideal vectors for further chemical modification to achieve potency and selectivity:
-
The 4-amino group can be acylated, sulfonylated, or used in coupling reactions to extend the molecule into other pockets of the ATP-binding site, thereby increasing affinity and targeting specific kinases (e.g., JAKs, CDKs, EGFR, VEGFR).[12][13]
-
The 3-bromo-4-fluorobenzyl group can occupy a hydrophobic pocket. The bromine and fluorine atoms can form specific halogen and hydrogen bonds, respectively, to fine-tune binding selectivity.
Many cancers are driven by overactive receptor tyrosine kinases (RTKs) that activate downstream signaling cascades like the RAS-RAF-MEK-ERK pathway. A kinase inhibitor developed from our target scaffold could potentially block this pathway at a critical node.
Caption: Inhibition of a kinase (e.g., RAF) in a signaling cascade.
References
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at: [Link]
-
Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. PubMed. Available at: [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. Available at: [Link]
-
Research on Pyrazole Derivatives via Molecular Modeling to Create Robust Rearranged during Transfection Kinase Inhibitors. Hilaris Publisher. Available at: [Link]
-
Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers. Available at: [Link]
-
A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. ResearchGate. Available at: [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ACS Publications. Available at: [Link]
-
Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews. Available at: [Link]
-
Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry. Available at: [Link]
-
Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”. MDPI. Available at: [Link]
-
Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). PMC. Available at: [Link]
-
Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. PMC. Available at: [Link]
-
Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. NIH. Available at: [Link]
-
Full article: Synthesis of aminocyanopyrazoles via a multi-component reaction and anti-carbonic anhydrase inhibitory activity of their sulfamide derivatives against cytosolic and transmembrane isoforms. Taylor & Francis. Available at: [Link]
-
What is the easy method to reduce nitro group to amine group other than using Pd/C catalyst?. ResearchGate. Available at: [Link]
- Process for the preparation of pyrimidinyl-4-aminopyrazole compounds. Google Patents.
-
Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc. KTU ePubl. Available at: [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. Available at: [Link]
-
Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. PMC. Available at: [Link]
-
RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. CORE. Available at: [Link]
-
Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives. MDPI. Available at: [Link]
-
Reduction of nitro compounds. Wikipedia. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways - Arabian Journal of Chemistry [arabjchem.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US20210009566A1 - Process for the preparation of pyrimidinyl-4-aminopyrazole compounds - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 13. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis and Potential of 1-(3-Bromo-4-fluorobenzyl)-1H-pyrazol-4-amine: A Technical Guide for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities.[1][2][3][4] This guide delves into the synthesis, characterization, and potential applications of a specific, albeit currently uncatalogued, derivative: 1-(3-Bromo-4-fluorobenzyl)-1H-pyrazol-4-amine. While a dedicated CAS number for this compound is not publicly available, this document serves as an in-depth technical guide, extrapolating from established synthetic methodologies and the known properties of structurally related pyrazoles. We will explore a proposed synthetic pathway, predictive physicochemical properties, and the potential therapeutic landscapes this molecule could impact, providing a robust framework for researchers venturing into novel pyrazole-based drug discovery.
Introduction: The Prominence of Pyrazoles in Drug Discovery
Pyrazoles, five-membered heterocyclic rings with two adjacent nitrogen atoms, are privileged structures in drug design.[4][5] Their unique electronic properties and ability to act as both hydrogen bond donors and acceptors allow them to interact with a wide array of biological targets.[3] This versatility has led to the development of numerous blockbuster drugs, including the anti-inflammatory agent celecoxib and the anti-cancer drug crizotinib.[1][2] The functionalization of the pyrazole ring, particularly with amino groups, has been a fruitful strategy for modulating pharmacological activity.[1] This guide focuses on a novel derivative, 1-(3-Bromo-4-fluorobenzyl)-1H-pyrazol-4-amine, a compound that combines the established pharmacophore of the 4-aminopyrazole core with the modulatory effects of a bromo- and fluoro-substituted benzyl group.
Proposed Synthesis and Methodologies
The synthesis of 1-alkyl-4-aminopyrazoles is a well-trodden path in organic chemistry, with several reliable methods at the disposal of the synthetic chemist.[6] A practical and efficient two-step synthesis for N1-alkyl-substituted 4-aminopyrazoles has been described, which can be adapted for our target molecule.[6] This approach involves an initial N-alkylation of a protected 4-aminopyrazole precursor, followed by a deprotection step.
A Proposed Synthetic Workflow
A plausible synthetic route to 1-(3-Bromo-4-fluorobenzyl)-1H-pyrazol-4-amine is outlined below. This method leverages the reactivity of 4-nitropyrazole as a key intermediate.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of 1-(3-Bromo-4-fluorobenzyl)-4-nitro-1H-pyrazole
-
To a solution of 4-nitropyrazole (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base like potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the pyrazole anion.
-
Add 3-bromo-4-fluorobenzyl bromide (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 1-(3-Bromo-4-fluorobenzyl)-4-nitro-1H-pyrazole.
Step 2: Synthesis of 1-(3-Bromo-4-fluorobenzyl)-1H-pyrazol-4-amine
-
Dissolve the 1-(3-Bromo-4-fluorobenzyl)-4-nitro-1H-pyrazole (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Add a catalytic amount of palladium on carbon (10 mol%).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by recrystallization or column chromatography to yield the final product, 1-(3-Bromo-4-fluorobenzyl)-1H-pyrazol-4-amine.
Physicochemical Properties and Characterization
While experimental data for the target compound is unavailable, we can predict its key physicochemical properties based on its structure and data from analogous compounds.
| Property | Predicted Value/Characteristic | Basis for Prediction |
| Molecular Formula | C10H9BrFN3 | Based on the chemical structure. |
| Molecular Weight | ~270.11 g/mol | Calculated from the atomic weights of the constituent elements. |
| Appearance | Likely a solid at room temperature. | Similar pyrazole derivatives are solids.[7] |
| Solubility | Expected to have low solubility in water and good solubility in organic solvents like DMSO, DMF, and methanol. | The presence of the aromatic rings and the bromo-substituent contribute to its lipophilicity. |
| Spectroscopic Data | ||
| ¹H NMR | Characteristic peaks for the pyrazole ring protons, the benzyl CH₂ group, and the aromatic protons of the fluorobenzyl ring. | Standard chemical shift values for similar structures. |
| ¹³C NMR | Distinct signals for each carbon atom in the pyrazole and fluorobenzyl rings. | Standard chemical shift values. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight, with a characteristic isotopic pattern due to the bromine atom. | The natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br). |
Potential Applications in Drug Discovery
The 1-(3-Bromo-4-fluorobenzyl)-1H-pyrazol-4-amine scaffold holds significant promise for various therapeutic areas due to the established biological activities of pyrazole derivatives.
Oncology
Numerous pyrazole-containing compounds have demonstrated potent anticancer activity.[2] The 4-aminopyrazole core is a key feature in several kinase inhibitors. The bromo and fluoro substituents on the benzyl ring can modulate the compound's binding affinity and selectivity for specific kinase targets.
Anti-inflammatory and Analgesic
The pyrazole ring is a well-known pharmacophore in non-steroidal anti-inflammatory drugs (NSAIDs).[2][3] The target molecule could be investigated for its potential to inhibit cyclooxygenase (COX) enzymes or other inflammatory mediators.
Antimicrobial and Antiviral
Pyrazole derivatives have also been reported to possess antibacterial, antifungal, and antiviral properties.[1] The unique combination of substituents in the target compound may lead to novel antimicrobial agents with improved efficacy or a different spectrum of activity.
Future Directions and Conclusion
The synthesis and evaluation of 1-(3-Bromo-4-fluorobenzyl)-1H-pyrazol-4-amine represent a promising avenue for the discovery of new therapeutic agents. This technical guide provides a foundational framework for its synthesis, characterization, and potential applications. Further research should focus on the successful synthesis and purification of this compound, followed by a comprehensive in vitro and in vivo evaluation of its biological activities. The exploration of structure-activity relationships by synthesizing related analogs will also be crucial in optimizing its therapeutic potential. The versatility of the pyrazole scaffold, combined with the unique substitution pattern of this novel derivative, makes it a compelling candidate for further investigation in the field of drug discovery.
References
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023, April 25). MDPI. Retrieved from [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). PMC. Retrieved from [Link]
-
A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. (2024, September 25). Research and Reviews. Retrieved from [Link]
-
Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (n.d.). EPJ Web of Conferences. Retrieved from [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. (2022, August 29). MDPI. Retrieved from [Link]
-
SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. (n.d.). Paper Publications. Retrieved from [Link]
-
Enamines in Heterocyclic Synthesis: A Route to 4-Substituted Pyrazoles and Condensed Pyrazoles. (n.d.). Verlag der Zeitschrift für Naturforschung. Retrieved from [Link]
-
Synthesis and Evalution of Pyrazole Derivatives by Different Method. (n.d.). International Journal of Pharmaceutical Research and Applications. Retrieved from [Link]
-
PİRAZOL TÜREVLERİNİN SENTEZ YÖNTEMLERİ - SYNTHESIS METHODS OF PYRAZOLE DERIVATES. (2015). DergiPark. Retrieved from [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.). Chem Rev Lett. Retrieved from [Link]
-
Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents. (2025, September 23). Indian Journal of Chemistry (IJC). Retrieved from [Link]
-
Synthesis and Spectral Analysis of Some Representative Pyrazoline Derivatives. (2019, January 18). E-RESEARCHCO. Retrieved from [Link]
-
1-benzyl-4-bromo-1H-pyrazole. (n.d.). PubChem. Retrieved from [Link]
-
1-(2-fluorobenzyl)-1H-pyrazol-4-amine. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rroij.com [rroij.com]
- 4. epj-conferences.org [epj-conferences.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. 1-(4-Fluorobenzyl)-4-bromo-1H-pyrazole AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
An In-depth Technical Guide to 1-(3-Bromo-4-fluorobenzyl)-1H-pyrazol-4-amine: Synthesis, Characterization, and Applications
This technical guide provides a comprehensive overview of 1-(3-Bromo-4-fluorobenzyl)-1H-pyrazol-4-amine, a substituted pyrazole derivative of significant interest in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into its chemical properties, a plausible synthetic route, analytical characterization, and potential applications.
Introduction
Pyrazole and its derivatives are a class of heterocyclic compounds that have garnered considerable attention in the pharmaceutical industry due to their wide range of pharmacological activities.[1] The pyrazole nucleus is a key structural motif in several commercially successful drugs. The unique substitution pattern of 1-(3-Bromo-4-fluorobenzyl)-1H-pyrazol-4-amine, featuring a brominated and fluorinated benzyl group, suggests its potential as a versatile scaffold for the development of novel therapeutic agents. The presence of halogen atoms can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, making it an attractive candidate for further investigation. This guide aims to provide a detailed technical resource for researchers working with this and similar molecules.
Physicochemical Properties
The fundamental properties of 1-(3-Bromo-4-fluorobenzyl)-1H-pyrazol-4-amine are summarized in the table below. The molecular formula and weight have been calculated based on its chemical structure.
| Property | Value |
| Chemical Name | 1-(3-Bromo-4-fluorobenzyl)-1H-pyrazol-4-amine |
| Molecular Formula | C₁₀H₉BrFN₃ |
| Molecular Weight | 270.10 g/mol |
| Appearance | Expected to be an off-white to yellow solid or crystalline powder.[2] |
| Solubility | Expected to have limited solubility in water and better solubility in organic solvents like DMSO and methanol. |
| Storage | Store in a cool, dry, and well-ventilated place, away from direct sunlight.[3] Keep container tightly closed.[4] |
Synthesis and Purification
A plausible synthetic route for 1-(3-Bromo-4-fluorobenzyl)-1H-pyrazol-4-amine involves a multi-step process, beginning with the synthesis of the pyrazole core, followed by N-alkylation. The general strategy for pyrazole synthesis often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1]
Proposed Synthetic Pathway
A potential synthetic approach is outlined below. This method is based on established synthetic methodologies for similar pyrazole derivatives.[5][6]
Step 1: Synthesis of 4-Nitro-1H-pyrazole A common starting material for 4-aminopyrazoles is the corresponding 4-nitropyrazole. This can be synthesized through various methods, including the nitration of pyrazole.
Step 2: N-Alkylation with 3-Bromo-4-fluorobenzyl bromide The 4-nitro-1H-pyrazole is then N-alkylated with 3-bromo-4-fluorobenzyl bromide in the presence of a suitable base, such as potassium carbonate, in a polar aprotic solvent like acetonitrile.
Step 3: Reduction of the Nitro Group The final step involves the reduction of the nitro group to an amine. This can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation with palladium on carbon.
Experimental Workflow Diagram
Caption: Proposed synthesis workflow for 1-(3-Bromo-4-fluorobenzyl)-1H-pyrazol-4-amine.
Analytical Characterization
To confirm the identity and purity of the synthesized 1-(3-Bromo-4-fluorobenzyl)-1H-pyrazol-4-amine, a combination of analytical techniques should be employed.
Spectroscopic and Chromatographic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are crucial for elucidating the molecular structure. The proton NMR would show characteristic peaks for the pyrazole ring protons, the benzylic methylene protons, and the aromatic protons of the substituted benzyl group.
-
Mass Spectrometry (MS) : This technique will confirm the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak corresponding to the calculated molecular weight (270.10 g/mol ), with a characteristic isotopic pattern due to the presence of bromine.[7]
-
High-Performance Liquid Chromatography (HPLC) : HPLC is used to determine the purity of the final compound. A suitable method would involve a C18 column with a mobile phase gradient of water and acetonitrile.
-
Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR can be used to identify the functional groups present in the molecule, such as N-H stretches from the amine group and C-H and C=C stretches from the aromatic rings.
Analytical Workflow Diagram
Caption: Standard analytical workflow for the characterization of the target compound.
Potential Applications in Research and Drug Discovery
Substituted pyrazoles are known to exhibit a wide range of biological activities, and 1-(3-Bromo-4-fluorobenzyl)-1H-pyrazol-4-amine could serve as a valuable building block in several areas of research.
-
Medicinal Chemistry : This compound can be used as a scaffold for the synthesis of more complex molecules with potential therapeutic applications, such as anti-inflammatory, anticancer, antibacterial, or antiviral agents.[2][8] The bromo and fluoro substituents provide sites for further chemical modification and can enhance binding to biological targets.
-
Agrochemicals : Pyrazole derivatives are also utilized in the development of herbicides and fungicides.[2] The unique substitution pattern of this compound may lead to the discovery of new agrochemicals with improved efficacy.
-
Materials Science : Certain pyrazole-containing compounds have applications in materials science, for example, in the creation of novel polymers or dyes.
Safety and Handling
As with any chemical compound, proper safety precautions must be taken when handling 1-(3-Bromo-4-fluorobenzyl)-1H-pyrazol-4-amine. While specific toxicity data for this compound is not available, general guidelines for handling similar aromatic amines and halogenated compounds should be followed.
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[4][9]
-
Handling : Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[10] Avoid contact with skin and eyes.[3]
-
First Aid : In case of contact with skin, wash immediately with plenty of water.[11] If inhaled, move to fresh air.[9] In case of eye contact, rinse cautiously with water for several minutes.[4] Seek medical attention if irritation persists.
-
Storage : Store in a tightly closed container in a cool, dry place.[3]
Conclusion
1-(3-Bromo-4-fluorobenzyl)-1H-pyrazol-4-amine is a promising heterocyclic compound with significant potential for applications in drug discovery and other areas of chemical research. This technical guide has provided a comprehensive overview of its properties, a plausible synthetic route, and methods for its characterization. By understanding the fundamental aspects of this molecule, researchers can better utilize it as a building block for the development of novel and innovative chemical entities.
References
- KISHIDA CHEMICAL CO., LTD.
- Thermo Fisher Scientific. (2025, October 7).
- Fisher Scientific. (2025, December 24).
- CymitQuimica. (2024, December 19).
- Fisher Scientific. (2025, December 20).
-
PubChem. 1-(3-fluorobenzyl)-1H-pyrazol-3-amine. [Link]
-
PubChem. 1-(2-fluorobenzyl)-1H-pyrazol-4-amine. [Link]
-
PubChem. 1-(3-Fluorobenzyl)-1H-pyrazole-4-carboxylic acid. [Link]
- ResearchGate. (2025, October 15). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. [URL not available]
-
Organic Chemistry Portal. Pyrazole synthesis. [Link]
-
Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(8), 1394. [Link]
- Gomaa, A. M. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. MedDocs Publishers. [URL not available]
-
Pop, A., et al. (2010). Tris{4-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-41-aminobiphenyl}amine. Molbank, 2010(2), M677. [Link]
-
PubChem. 1-benzyl-4-bromo-1H-pyrazole. [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. kishida.co.jp [kishida.co.jp]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. Pyrazole synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. meddocsonline.org [meddocsonline.org]
- 9. fishersci.com [fishersci.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. fishersci.com [fishersci.com]
The 3-Bromo-4-fluorobenzyl Pyrazole Scaffold: A Technical Guide to Properties, Synthesis, and Medicinal Chemistry Applications
Topic: 3-Bromo-4-fluorobenzyl Pyrazole Scaffold Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The "Privileged" Architecture
In modern medicinal chemistry, the 3-bromo-4-fluorobenzyl pyrazole moiety represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. This structure is not merely a passive linker; it is a calculated pharmacophore designed to address three critical failure points in drug discovery: metabolic instability , sub-optimal potency , and synthetic intractability .
This guide analyzes the scaffold's utility as a high-value building block for kinase inhibitors, soluble Guanylate Cyclase (sGC) stimulators, and protein degraders (PROTACs).
Core Pharmacophoric Features
-
The "Metabolic Shield" (4-Fluoro): The fluorine atom at the para-position of the benzyl ring effectively blocks Cytochrome P450-mediated oxidation, a common metabolic soft spot in benzyl derivatives.
-
The "Functional Handle" (3-Bromo): The bromine atom serves a dual purpose. Biologically, it acts as a lipophilic space-filler and a halogen bond donor (σ-hole interaction). Synthetically, it provides an orthogonal handle for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
-
The Pyrazole Core: Acts as a hydrogen bond acceptor/donor (depending on substitution) and a semi-rigid linker that positions the benzyl group in a specific vector relative to the primary pharmacophore.
Physicochemical & Electronic Properties
The 3-bromo-4-fluorobenzyl group imparts specific electronic and steric properties that distinguish it from simple benzyl or halobenzyl analogs.
Electronic Landscape
The interplay between the electronegative fluorine and the polarizable bromine creates a unique electrostatic potential map.
| Property | Effect on Scaffold | Medicinal Chemistry Implication |
| Hammett Constant ( | Fluorine ( | Deactivates the benzene ring, reducing susceptibility to oxidative metabolism. |
| Lipophilicity ( | Br (+0.86) and F (+0.14) increase LogP. | Enhances membrane permeability; the Br atom specifically improves hydrophobic pocket occupancy. |
| Halogen Bonding | C-Br bond exhibits a positive | Enables directional non-covalent interactions with carbonyl backbone oxygens in target proteins (e.g., Kinase hinge regions). |
| Steric Bulk | Br (Van der Waals radius ~1.85 Å). | Mimics a methyl group (~2.0 Å) but with different electronic properties ("Magic Methyl" replacement). |
Metabolic Stability Logic
The 4-position of a benzyl group is the primary site for CYP450-mediated hydroxylation. Replacing hydrogen with fluorine (C-F bond energy ~116 kcal/mol vs. C-H ~99 kcal/mol) renders this position metabolically inert without significantly altering the steric profile.
Synthetic Methodologies
Constructing the 3-bromo-4-fluorobenzyl pyrazole scaffold requires precise regiocontrol, particularly when using asymmetric pyrazoles.
Route A: Nucleophilic Substitution (Convergent)
This is the industry-standard approach for rapid library generation. It involves the
Reaction Scheme Visualization (DOT)
Caption: Convergent synthesis via N-alkylation. Regioselectivity is dictated by the steric bulk of pyrazole C3/C5 substituents.
Route B: One-Pot Cyclization (Divergent)
For scaffolds requiring high regioselectivity that cannot be achieved via alkylation, a de novo pyrazole synthesis is preferred.
-
Reagents: 3-bromo-4-fluorobenzyl hydrazine + 1,3-diketone (or enaminone).
-
Advantage: Unambiguous regiochemistry defined by the condensation kinetics.
Experimental Protocols
Protocol 1: Synthesis of 1-(3-Bromo-4-fluorobenzyl)-1H-pyrazole
Standard Operating Procedure for generating the core building block.
Reagents:
-
1H-Pyrazole (1.0 eq)
-
3-Bromo-4-fluorobenzyl bromide (1.1 eq)
-
Cesium Carbonate (
) (2.0 eq) -
Acetonitrile (ACN) (anhydrous)
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried round-bottom flask with 1H-pyrazole (10 mmol) and anhydrous ACN (50 mL).
-
Deprotonation: Add
(20 mmol) in a single portion. Stir at room temperature for 30 minutes to ensure formation of the pyrazolate anion. -
Alkylation: Add 3-bromo-4-fluorobenzyl bromide (11 mmol) dropwise over 10 minutes. Note: The reaction is exothermic; cooling to 0°C may be required for large-scale batches.
-
Reaction: Heat the mixture to 60°C and monitor by TLC (Hexane:EtOAc 4:1) or LC-MS. Conversion typically reaches >95% within 4 hours.
-
Workup: Filter off the inorganic solids. Concentrate the filtrate under reduced pressure.
-
Purification: Redissolve residue in EtOAc, wash with water and brine. Dry over
. Purify via flash column chromatography (SiO2, Gradient 0-20% EtOAc in Hexanes). -
Validation: Confirm structure via
NMR (distinct benzylic singlet ~5.3 ppm) and LC-MS (M+H pattern showing Br isotope split).
Medicinal Chemistry Case Studies
Case Study 1: Kinase Inhibitors (The "Hinge" Strategy)
In the design of inhibitors for kinases like p38 MAPK or ERK , the pyrazole often acts as the hinge-binding motif.
-
Role of the Scaffold: The 3-bromo-4-fluorobenzyl group is appended to the pyrazole to occupy the hydrophobic "back pocket" (Gatekeeper region).
-
Mechanism: The 4-F atom prevents metabolic degradation in this solvent-exposed region, while the 3-Br atom can form a halogen bond with backbone carbonyls (e.g., Ala or Leu residues), increasing residence time.
-
Data Point: Analogs containing the 3-Br/4-F pattern frequently show 5-10x potency improvements over unsubstituted benzyl analogs due to entropic gains (filling the hydrophobic pocket).
Case Study 2: sGC Stimulators (Hemodynamic Modulation)
Soluble Guanylate Cyclase (sGC) stimulators like Riociguat utilize a fluorobenzyl group.[1]
-
Optimization: The 3-bromo-4-fluorobenzyl analog is often explored in "Next-Gen" sGC libraries. The additional bromine provides a handle to fine-tune the lipophilicity (LogD) required for blood-brain barrier penetration (if CNS targeting is desired) or to restrict conformation via steric clash with the pyrazole core.
Case Study 3: PROTAC Linkers
-
Application: The scaffold serves as a rigid connector between an E3 ligase ligand (e.g., Thalidomide) and a target protein ligand.
-
Benefit: The bromine atom allows for facile "click" chemistry or cross-coupling to attach the PEG linker chain, while the benzyl-pyrazole unit remains a stable, non-interacting structural element.
Structural Activity Relationship (SAR) Logic
The following diagram illustrates the decision tree for optimizing this scaffold.
Caption: SAR decision matrix for the 3-bromo-4-fluorobenzyl pyrazole scaffold.
References
-
BenchChem. (2025). 3-Bromo-1H-pyrazole: Building Block for R&D. Retrieved from
-
PubChem. (2025).[2] Nelociguat (BAY 60-4552) Compound Summary. National Library of Medicine. Retrieved from
-
Google Patents. (2019). Heterocyclic compounds as kinase inhibitors (WO2019037640A1). Retrieved from
-
Sigma-Aldrich. (2025). 1-(4-Fluorobenzyl)-4-bromo-1H-pyrazole Product Sheet. Retrieved from
-
Journal of Medicinal Chemistry. (2017). Novel Aryl Substituted Pyrazoles as Small Molecule Inhibitors. American Chemical Society. Retrieved from
-
ChemicalBook. (2025). 3-Fluoro-4-bromobenzyl bromide Properties and Synthesis. Retrieved from
Sources
Substituted benzylaminopyrazole building blocks
An In-depth Technical Guide to Substituted Benzylaminopyrazole Building Blocks for Drug Discovery
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of substituted benzylaminopyrazole cores, which are pivotal scaffolds in modern medicinal chemistry. We will dissect their synthesis, explore their mechanism of action as kinase inhibitors, and provide actionable protocols for their application in drug discovery and development.
Introduction: The Rise of Benzylaminopyrazoles in Kinase Inhibition
The pyrazole nucleus is a privileged scaffold in drug discovery, renowned for its metabolic stability and versatile synthetic handles. When combined with a substituted benzylamine moiety, it forms the benzylaminopyrazole core, a structure that has proven exceptionally effective in targeting ATP-binding sites of various protein kinases.
Kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern oncology.
Substituted benzylaminopyrazoles have emerged as a highly successful class of kinase inhibitors due to their ability to mimic the purine core of ATP and establish key hydrogen bonding interactions within the kinase hinge region. A prime example of their clinical success is Nilotinib (Tasigna®), a second-generation tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML). The structural and functional insights gained from compounds like Nilotinib have paved the way for the rational design of a new generation of benzylaminopyrazole-based therapeutics.
Synthetic Strategies: Building the Benzylaminopyrazole Core
The synthesis of substituted benzylaminopyrazoles is typically achieved through a convergent approach, involving the preparation of a pyrazole intermediate followed by coupling with a substituted benzylamine. A common and robust method is the Buchwald-Hartwig amination, which allows for the efficient formation of the C-N bond.
General Synthetic Scheme
The following diagram illustrates a generalized synthetic route to substituted benzylaminopyrazoles.
Caption: Generalized synthetic workflow for substituted benzylaminopyrazoles.
Detailed Experimental Protocol: Synthesis of a Model Benzylaminopyrazole
This protocol describes the synthesis of a representative N-(4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl)-4-(trifluoromethyl)benzamide, a core structure related to Nilotinib.
Step 1: Synthesis of the Pyrazole Intermediate (e.g., 3-amino-4-methyl-5-(trifluoromethyl)pyrazole)
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), combine 4,4,4-trifluoro-3-oxobutanoate (1.0 eq) and hydrazine hydrate (1.1 eq) in ethanol.
-
Reaction Conditions: Stir the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography on silica gel.
Step 2: Buchwald-Hartwig Amination
-
Reaction Setup: To a solution of the pyrazole intermediate (1.0 eq) and the corresponding substituted benzylamine (1.1 eq) in a suitable solvent (e.g., toluene or dioxane), add a palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%), a phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs2CO3 or K3PO4, 2.0 eq).
-
Reaction Conditions: Heat the reaction mixture to 80-110 °C for 12-24 hours. Monitor for the disappearance of starting materials by TLC or LC-MS.
-
Work-up and Purification: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified by column chromatography.
Table 1: Key Reagents and Typical Reaction Parameters
| Parameter | Value/Reagent | Purpose |
| Catalyst | Pd2(dba)3 or Pd(OAc)2 | Palladium source for the catalytic cycle |
| Ligand | Xantphos, BINAP, or DavePhos | Stabilizes the palladium catalyst and facilitates reductive elimination |
| Base | Cs2CO3, K3PO4, or NaOtBu | Activates the amine and promotes catalyst turnover |
| Solvent | Toluene, Dioxane, or THF | Provides a medium for the reaction |
| Temperature | 80-120 °C | Provides the necessary activation energy for the reaction |
Mechanism of Action and Structure-Activity Relationship (SAR)
The therapeutic efficacy of substituted benzylaminopyrazoles primarily stems from their ability to act as Type II kinase inhibitors. Unlike Type I inhibitors that bind to the active conformation of the kinase, Type II inhibitors bind to the inactive "DFG-out" conformation. This provides a higher degree of selectivity as the DFG-out conformation is less conserved across the kinome.
Key Binding Interactions
The benzylaminopyrazole scaffold makes several critical interactions within the ATP-binding pocket of the kinase:
-
Hinge Binding: The pyrazole and adjacent amine form hydrogen bonds with the kinase hinge region, a critical anchoring point for ATP.
-
Hydrophobic Pockets: The substituted benzyl and pyrazole rings occupy hydrophobic pockets, contributing to the binding affinity.
-
DFG Motif Interaction: The substituted benzylamine moiety extends into the pocket created by the outward flip of the DFG motif, a hallmark of Type II inhibition.
The following diagram illustrates the key interactions of a benzylaminopyrazole inhibitor within the kinase active site.
Caption: Binding mode of a benzylaminopyrazole inhibitor in a kinase active site.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the benzylaminopyrazole scaffold has yielded valuable SAR data:
-
Pyrazole Substituents: Small alkyl or halogen substituents on the pyrazole ring can modulate potency and selectivity by influencing the orientation of the molecule in the binding pocket.
-
Benzylamine Substituents: The nature and position of substituents on the benzyl ring are critical for targeting the DFG-out pocket and can be tailored to achieve selectivity for specific kinases.
-
Linker Modification: The amine linker is crucial for hinge binding. Modifications at this position are generally not well-tolerated.
Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the identity, purity, and stability of the synthesized benzylaminopyrazole building blocks.
Table 2: Standard Analytical Techniques for Characterization
| Technique | Purpose | Expected Outcome |
| Nuclear Magnetic Resonance (NMR) | Structural elucidation and confirmation | ¹H and ¹³C spectra consistent with the proposed structure |
| Mass Spectrometry (MS) | Molecular weight determination | A molecular ion peak corresponding to the calculated mass |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment | A single major peak indicating >95% purity |
| Elemental Analysis | Determination of elemental composition | Experimental values for C, H, and N within ±0.4% of the theoretical values |
Applications in Drug Discovery and Beyond
Substituted benzylaminopyrazoles are not only valuable as final drug products but also as versatile building blocks for creating focused compound libraries for high-throughput screening. Their modular synthesis allows for the rapid generation of analogs to explore the chemical space around a particular kinase target.
Beyond oncology, the unique properties of these scaffolds are being explored for their potential in treating a range of other diseases, including inflammatory disorders and neurodegenerative diseases, where kinase dysregulation is also implicated.
Conclusion
The substituted benzylaminopyrazole core represents a highly validated and synthetically accessible scaffold for the development of potent and selective kinase inhibitors. A thorough understanding of its synthesis, mechanism of action, and SAR is crucial for medicinal chemists aiming to leverage this privileged structure in their drug discovery programs. The protocols and insights provided in this guide serve as a foundational resource for researchers in this exciting and rapidly evolving field.
References
-
Manley, P. W., Drueckes, P., & Fendrich, G. (2008). Extended-life extension: discovery of nilotinib. In Drug Discovery and Development (pp. 217-235). Humana Press. [Link]
-
Zhang, J., Adrian, F. J., & Jahnke, W. (2010). Targeting Bcr-Abl: development of allosteric and Gleevec-resistant inhibitors. Journal of medicinal chemistry, 53(10), 3845-3858. [Link]
-
Weisberg, E., Manley, P. W., & Cowan-Jacob, S. W. (2007). Second generation inhibitors of Bcr-Abl for the treatment of imatinib-resistant chronic myeloid leukaemia. Nature Reviews Cancer, 7(5), 345-356. [Link]
Methodological & Application
Protocol for nucleophilic substitution of 3-bromo-4-fluorobenzyl bromide
Application Note: Chemoselective Nucleophilic Substitution of 3-Bromo-4-fluorobenzyl Bromide
Executive Summary
This application note details the protocol for the chemoselective nucleophilic substitution of 3-bromo-4-fluorobenzyl bromide (BFBB). This compound is a high-value pharmacophore scaffold, analogous to intermediates used in the synthesis of Potassium-Competitive Acid Blockers (P-CABs) like Vonoprazan.[1]
The primary challenge and utility of BFBB lie in its bifunctionality . It possesses two electrophilic sites: a highly reactive benzylic bromide and a less reactive aryl bromide. This protocol focuses on the
Safety & Handling (CRITICAL)
Hazard Class: Corrosive, Lachrymator. Signal Word: DANGER.
-
Lachrymator Warning: BFBB is a potent lachrymator (tear gas agent). Even trace vapors can cause severe eye and respiratory irritation.
-
Engineering Controls: All operations must be performed inside a functioning chemical fume hood.
-
Decontamination: Glassware and spills should be treated with a solution of dilute ammonia or 1M NaOH to hydrolyze the benzylic bromide before removal from the hood.
-
PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.
Strategic Planning & Chemoselectivity
Successful utilization of BFBB requires understanding the reactivity hierarchy of its three halogen substituents.
| Position | Substituent | Reactivity Mode | Relative Reactivity |
| Benzylic ( | Bromide (-Br) | High (Primary Target) | |
| Aryl (C3) | Bromide (-Br) | Pd-Catalyzed Coupling | Low (Inert under |
| Aryl (C4) | Fluoride (-F) | Very Low (Requires strong EWG) |
Mechanistic Insight:
The reaction proceeds via a concerted
Diagram 1: Chemoselectivity & Reaction Pathways
Caption: Decision tree showing the selective SN2 derivatization of the benzylic position while avoiding hydrolysis.
Protocol A: N-Alkylation (Synthesis of Secondary/Tertiary Amines)
This protocol describes the coupling of BFBB with a secondary amine (e.g., morpholine, piperidine, or a complex drug fragment).
Reagents & Materials
-
Substrate: 3-Bromo-4-fluorobenzyl bromide (1.0 equiv)
-
Nucleophile: Secondary Amine (1.1 - 1.2 equiv)
-
Base: Potassium Carbonate (
, anhydrous, 2.0 equiv) OR DIPEA (1.5 equiv) -
Solvent: Acetonitrile (ACN) or DMF (Dry). ACN is preferred for easier workup.
-
Catalyst (Optional): Potassium Iodide (KI, 0.1 equiv) – Finkelstein acceleration.
Step-by-Step Procedure
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Solvation: Dissolve the Secondary Amine (1.1 equiv) in dry ACN (
concentration relative to bromide). -
Base Addition: Add
(2.0 equiv). If the amine is a salt (e.g., HCl salt), increase base to 3.0 equiv. -
Substrate Addition: Add BFBB (1.0 equiv) dropwise as a solution in minimal ACN.
-
Note: Adding the bromide to the amine minimizes over-alkylation (formation of quaternary ammonium salts), though this is less of a risk with secondary amines.
-
-
Reaction: Stir at Room Temperature (RT) for 2–4 hours.
-
Optimization: If reaction is sluggish by TLC/LCMS, add KI (0.1 equiv) and heat to
.
-
-
Quench & Workup:
-
Filter off the solid
. -
Concentrate the filtrate under reduced pressure.
-
Redissolve residue in Ethyl Acetate (EtOAc) and wash with water (
) and Brine ( ).
-
-
Purification: Dry organic layer over
, filter, and concentrate. Purify via Flash Column Chromatography (Hexanes/EtOAc gradient).
Protocol B: O-Alkylation (Ether Synthesis)
Used for attaching the fluorophenyl moiety to a phenol or alcohol.
Reagents
-
Substrate: BFBB (1.0 equiv)
-
Nucleophile: Phenol derivative (1.0 equiv)
-
Base: Cesium Carbonate (
, 1.5 equiv) or Sodium Hydride (NaH, 1.2 equiv) -
Solvent: DMF or Acetone.
Step-by-Step Procedure
-
Deprotonation:
-
Method A (Mild): Combine Phenol and
in Acetone. Stir 15 min. -
Method B (Strong): Dissolve Phenol in dry DMF at
. Add NaH carefully. Stir 30 min until gas evolution ceases.
-
-
Alkylation: Add BFBB (1.0 equiv) slowly to the reaction mixture.
-
Conditions:
-
Acetone: Reflux (
) for 4–8 hours. -
DMF: Stir at RT for 2–6 hours.
-
-
Workup:
-
Dilute with EtOAc. Wash extensively with water (to remove DMF) and 1M NaOH (to remove unreacted phenol).
-
Concentrate and purify via chromatography.[2]
-
Quality Control & Troubleshooting
Analytical Markers (1H NMR in )
-
Starting Material (BFBB): Benzylic
singlet appears at . -
Product (Amine/Ether): Look for an upfield shift of the benzylic protons.
-
Benzylic Amine:
. -
Benzylic Ether:
.
-
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Yield / SM Remaining | Steric hindrance or poor nucleophilicity. | Add KI (10 mol%) to form reactive Benzyl Iodide in situ. Increase Temp to |
| Benzyl Alcohol Impurity | Wet solvent or atmospheric moisture. | Use anhydrous solvents. Ensure |
| Stilbene Formation | Elimination competing with substitution. | Base is too strong/bulky. Switch from NaH/t-BuOK to |
Workflow Visualization
Diagram 2: Experimental Workflow & Safety Check
Caption: Step-by-step experimental flow emphasizing safety quenching steps.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2733285, 3-Bromo-4-fluorobenzyl bromide. Retrieved from [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry (2nd ed.). Oxford University Press. (General reference for mechanism and benzyl halide reactivity).
- Kubo, K., et al. (2014).Process for preparation of pyrrole derivative. U.S. Patent No. 20140142306.
Sources
- 1. Development of a new manufacturing process for vonoprazan via atom-transfer-radical-cyclization | Poster Board #606 - American Chemical Society [acs.digitellinc.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. beta.lakeland.edu [beta.lakeland.edu]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Application Note: Optimized Reductive Amination Strategies for Pyrazole-4-amines
Executive Summary
Pyrazole-4-amine derivatives are ubiquitous scaffolds in modern medicinal chemistry, serving as critical pharmacophores in kinase inhibitors (e.g., Ruxolitinib, Avapritinib) and anti-inflammatory agents. However, the reductive amination of these substrates presents unique synthetic challenges due to the reduced nucleophilicity of the exocyclic amine and the competing basicity of the pyrazole ring nitrogens.
This guide provides a tiered approach to synthesizing secondary and tertiary amines from pyrazole-4-amines. We detail two primary protocols: a Standard Acid-Promoted Method using Sodium Triacetoxyborohydride (STAB) for routine synthesis, and a Titanium-Mediated Method for sterically hindered or electron-deficient substrates.
Strategic Analysis: The Pyrazole Challenge
Before initiating synthesis, researchers must account for the electronic and steric environment of the pyrazole core.
Electronic Deactivation
Unlike alkyl amines, the amino group at the 4-position of a pyrazole is conjugated to the aromatic heteroaromatic ring. This delocalization reduces the lone pair availability, making the initial nucleophilic attack on the carbonyl carbon the rate-determining step.
-
Implication: Spontaneous imine formation is rare. Acid catalysis or Lewis acid activation is almost always required.
Regioselectivity & Tautomerism (The N1 Problem)
If the pyrazole N1 position is unsubstituted (
-
Critical Pre-requisite: Always protect or alkylate the N1 position (e.g.,
-Methyl, -Boc, -SEM) prior to reductive amination to ensure chemoselectivity.
Mechanistic Pathway & Visualization
Understanding the mechanism is vital for troubleshooting. The reaction proceeds through a hemiaminal intermediate to an iminium ion, which is then irreversibly reduced.
Diagram 1: Reaction Mechanism & Critical Control Points
Figure 1: Mechanistic pathway highlighting the necessity of acid catalysis for dehydration and iminium stabilization.
Reagent Selection Matrix
Choose your reducing agent based on substrate stability and reactivity.
| Feature | Sodium Triacetoxyborohydride (STAB) | Sodium Cyanoborohydride (NaCNBH₃) | Ti(OiPr)₄ + NaBH₄ |
| Reactivity | Mild; selective for aldehydes. | Moderate; requires pH 3–5. | High; forces imine formation. |
| Toxicity | Low (Boric acid byproduct). | High (Cyanide byproduct). | Low (Titanium dioxide byproduct). |
| Solvent | DCE, THF (avoid MeOH). | MeOH, EtOH.[1] | Neat, THF, or Toluene. |
| Use Case | Standard Protocol. Best for aldehydes and reactive ketones.[2] | Legacy method; use if STAB fails. | Difficult Substrates. Hindered ketones or unreactive amines.[3] |
Experimental Protocols
Protocol A: The Standard STAB Method
Best for: Aldehydes and unhindered ketones.
Materials:
-
Pyrazole-4-amine (1.0 equiv)
-
Aldehyde/Ketone (1.1 – 1.5 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.5 – 2.0 equiv)
-
Acetic Acid (AcOH) (1.0 – 2.0 equiv)
-
1,2-Dichloroethane (DCE) [Anhydrous]
Procedure:
-
Preparation: In a flame-dried vial, dissolve the pyrazole-4-amine (1.0 equiv) and the carbonyl compound (1.2 equiv) in anhydrous DCE (0.1 M concentration).
-
Activation: Add Acetic Acid (1.0 equiv). Stir at room temperature for 15–30 minutes. Note: This allows partial equilibrium toward the imine.
-
Reduction: Add STAB (1.5 equiv) in a single portion. The reaction may bubble slightly.
-
Incubation: Stir at room temperature under nitrogen/argon for 2–16 hours. Monitor by LCMS.
-
Checkpoint: If starting material persists after 4 hours, add another 0.5 equiv of STAB and 0.5 equiv of AcOH.
-
-
Workup: Quench with saturated aqueous NaHCO₃. Stir vigorously for 15 minutes until bubbling ceases. Extract with DCM (3x).[4] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
Protocol B: The Titanium-Mediated Method
Best for: Electron-deficient amines, sterically hindered ketones, or when Protocol A fails.
Materials:
-
Pyrazole-4-amine (1.0 equiv)
-
Ketone/Aldehyde (1.2 – 1.5 equiv)
-
Titanium(IV) Isopropoxide [Ti(OiPr)₄] (1.5 – 2.0 equiv)
-
Sodium Borohydride (NaBH₄) (1.5 equiv)
-
Ethanol (Absolute) or THF
Procedure:
-
Imine Formation (Neat/Concentrated): In a sealed vial, combine the pyrazole-4-amine (1.0 equiv), ketone (1.5 equiv), and Ti(OiPr)₄ (2.0 equiv).
-
Optimization: If the mixture is too viscous, add minimal THF to mobilize.
-
-
Incubation: Stir at room temperature (or 50°C for difficult ketones) for 4–12 hours.
-
Why: Ti(OiPr)₄ acts as both a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium to the imine species.
-
-
Dilution: Dilute the reaction mixture with absolute Ethanol (approx. 0.2 M).
-
Reduction: Cool to 0°C. Add NaBH₄ (1.5 equiv) portion-wise. (Caution: Exothermic). Allow to warm to room temperature and stir for 2 hours.
-
Hydrolysis (Critical Step): Quench by adding 1N NaOH or water. A heavy white precipitate (TiO₂) will form.
-
Workup: Dilute with EtOAc. Filter the slurry through a Celite pad to remove titanium salts. Wash the filtrate with brine, dry, and concentrate.[4]
Troubleshooting & Optimization Workflow
Use this logic flow to diagnose reaction failures.
Diagram 2: Decision Tree for Optimization
Figure 2: Workflow for selecting and optimizing reaction conditions.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| No Reaction (SM recovered) | Carbonyl not activated; Amine too weak. | Switch to Protocol B (Ti-mediated) . Heat the imine formation step to 60°C. |
| Imine observed, but no amine | Reducing agent too weak or scavenged. | If using STAB, ensure solvent is anhydrous. Switch to NaBH₄ (stronger) after imine formation.[3] |
| N-Alkylation on Pyrazole Ring | N1 position exposed. | Protect N1 with Boc, SEM, or THP. If protection is impossible, use bulky ketones to favor the exocyclic amine. |
| Dialkylation (Tertiary Amine) | Primary amine product is more nucleophilic. | Use excess amine (5 equiv) relative to aldehyde to favor mono-alkylation. |
References
-
Abdel-Magid, A. F., et al. (1996).[5][2][6][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry.
-
Mattson, R. J., et al. (1990).[8] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[8] The Journal of Organic Chemistry.
-
Neidigh, K. A., et al. (1998).[9] "Facile Preparation of N-methyl Secondary Amines by Titanium(IV) Isopropoxide-Mediated Reductive Amination." Journal of the Chemical Society, Perkin Transactions 1.
-
Bhattacharyya, S. (1995). "Reductive Alkylation of Secondary Amines with Titanium(IV) Isopropoxide and Sodium Borohydride." Synlett.
Sources
- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Titanium(IV)isopropoxide reductive amination , Hive Novel Discourse [chemistry.mdma.ch]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. ineosopen.org [ineosopen.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. "Facile Preparation of N-methyl Secondary Amines by Titanium(IV) Isopro" by Kurt A. Neidigh, Mitchell A. Avery et al. [ecommons.udayton.edu]
Using 1-(3-Bromo-4-fluorobenzyl)-1h-pyrazol-4-amine in kinase inhibitor synthesis
Application Note: Strategic Utilization of 1-(3-Bromo-4-fluorobenzyl)-1H-pyrazol-4-amine in Kinase Inhibitor Discovery
Introduction: The "Dual-Vector" Advantage
In the landscape of kinase inhibitor design, 1-(3-Bromo-4-fluorobenzyl)-1H-pyrazol-4-amine represents a "privileged structure"—a scaffold capable of binding to multiple kinase families (including JAK, TRK, and RIPK1) due to its geometric complementarity to the ATP-binding cleft.
This application note details the synthetic utility of this intermediate. Unlike simple building blocks, this molecule offers two distinct orthogonal "growth vectors" for Structure-Activity Relationship (SAR) exploration:
-
The C4-Amine (Nucleophilic Vector): Positioned to interact with the hinge region or gatekeeper residues. It serves as a handle for amide, urea, or carbamate formation.
-
The Aryl Bromide (Electrophilic Vector): Located on the benzyl tail, this halogen allows for late-stage diversification via palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to probe the hydrophobic back-pocket or solvent-exposed front.
The inclusion of the 4-fluoro substituent adjacent to the bromide is a strategic medicinal chemistry choice, enhancing metabolic stability by blocking the labile para-position from Cytochrome P450 oxidation while modulating the electronic properties of the aryl ring.
Structural Analysis & Synthetic Workflow
To maximize the potential of this scaffold, researchers should adopt a divergent synthesis strategy. The diagram below illustrates the logical flow from the core intermediate to diverse inhibitor libraries.
Figure 1: Divergent synthetic pathways utilizing the orthogonal reactive handles of the scaffold. Path A targets the kinase hinge; Path B/C targets allosteric pockets and physicochemical properties.
Detailed Experimental Protocols
Protocol A: C4-Amine Functionalization (Hinge Binder Synthesis)
Objective: To convert the primary amine into a urea or amide motif, establishing key hydrogen bonds with the kinase hinge region (e.g., Glu/Leu backbone).
Mechanism: Nucleophilic acyl substitution or addition.
| Parameter | Condition | Rationale |
| Solvent | DMF or DCM (Anhydrous) | DMF solubilizes the polar pyrazole; DCM is easier to remove. |
| Base | DIPEA (3.0 equiv) | Scavenges HCl generated during coupling; prevents protonation of the pyrazole amine. |
| Coupling Agent | HATU (1.2 equiv) | Preferred over EDC/HOBt for sterically hindered amines (pyrazole amines are less nucleophilic than alkyl amines). |
| Temperature | 0°C to RT | Controls exotherm to prevent bis-acylation. |
Step-by-Step Procedure:
-
Dissolution: Dissolve 1-(3-Bromo-4-fluorobenzyl)-1H-pyrazol-4-amine (1.0 equiv) in anhydrous DMF (0.1 M concentration).
-
Activation: In a separate vial, mix the Carboxylic Acid (1.1 equiv), HATU (1.2 equiv), and DIPEA (1.5 equiv) in DMF. Stir for 10 minutes to form the active ester.
-
Coupling: Add the activated acid solution dropwise to the amine solution at 0°C.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LC-MS (Look for M+H of product).
-
Workup: Dilute with EtOAc, wash 3x with 5% LiCl (to remove DMF), 1x with Sat. NaHCO₃, and 1x with Brine. Dry over Na₂SO₄.[1]
Protocol B: Suzuki-Miyaura Coupling (Hydrophobic Pocket Extension)
Objective: To functionalize the 3-bromo position on the benzyl ring, extending the molecule into the hydrophobic pocket.
Critical Control Point: Oxygen exclusion is paramount. The electron-rich pyrazole can poison the catalyst if oxidation occurs.
| Parameter | Condition | Rationale |
| Catalyst | Pd(dppf)Cl₂·DCM (5 mol%) | Robust, air-stable precatalyst effective for aryl bromides. |
| Base | K₂CO₃ (2.0 M aq.) | Inorganic bases work best in biphasic systems. |
| Solvent | 1,4-Dioxane : Water (4:[2]1) | The water cosolvent is essential for dissolving the inorganic base and activating the boronic acid. |
| Atmosphere | Argon/Nitrogen (Degassed) | Prevents homocoupling and catalyst deactivation. |
Step-by-Step Procedure:
-
Charge: In a microwave vial or pressure tube, combine the scaffold (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and K₂CO₃ (3.0 equiv).
-
Solvent & Degas: Add 1,4-Dioxane/Water (4:1 ratio).[2] Sparge with Argon for 10 minutes (bubbling gas directly into liquid).
-
Catalyst Addition: Add Pd(dppf)Cl₂·DCM (0.05 equiv) quickly and seal the vessel immediately.
-
Heating: Heat to 90°C (oil bath) or 100°C (Microwave) for 2–4 hours.
-
Validation: Check TLC (Hexane/EtOAc 1:1). The starting bromide should be consumed.
-
Purification: Filter through a Celite pad to remove Pd black. Concentrate and purify via Flash Chromatography.
Troubleshooting & Optimization
Issue: Low Reactivity of the Pyrazole Amine
-
Cause: The pyrazole ring pulls electron density, making the amine less nucleophilic than a standard aniline.
-
Solution: Switch from HATU to acid chlorides (R-COCl) with Pyridine as the solvent/base. If making ureas, use Isocyanates directly or activate the amine with Phenyl Chloroformate first.
Issue: Protodebromination (Loss of Br) in Suzuki Coupling
-
Cause: Overheating or excess hydride sources.
-
Solution: Lower temperature to 80°C and switch to a milder base like Cs₂CO₃. Ensure the solvent is strictly degassed.
Issue: Poor Solubility
-
Cause: The core scaffold is rigid and planar.
-
Solution: Introduce solubilizing groups (morpholine, piperazine) early via the Suzuki coupling (using pyridine-boronic acids) or by selecting polar acids for the amide coupling.
References
-
Zhang, D., et al. (2016). Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. Chemical Biology & Drug Design, 87(4), 569-574.[3] Retrieved from [Link]
-
Li, Y., et al. (2024).[4] Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Amination: General Procedures and Mechanism. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of orally available 1<i>H</i>-pyrazolo [3, 4-<i>d</i>] pyrimidin-4-amine derivative as a novel BTK inhibitor - Arabian Journal of Chemistry [arabjchem.org]
1-(3-Bromo-4-fluorobenzyl)-1h-pyrazol-4-amine as a PROTAC linker intermediate
Topic: Strategic Utilization of 1-(3-Bromo-4-fluorobenzyl)-1H-pyrazol-4-amine in Rigid PROTAC Linker Design Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists[1]
Abstract & Strategic Application
In the rapidly evolving field of Targeted Protein Degradation (TPD), the design of the linker region has shifted from simple passive connectors (e.g., PEGs, alkyl chains) to active structural elements that influence physicochemical properties and ternary complex stability.[2][3] 1-(3-Bromo-4-fluorobenzyl)-1H-pyrazol-4-amine represents a high-value "Exit Vector Module" for rigid linker design.[1]
This scaffold offers three distinct medicinal chemistry advantages:
-
Metabolic Stability: The fluorine substitution at the para-position relative to the benzylic carbon blocks a common metabolic "soft spot" (CYP450-mediated oxidation), significantly extending half-life compared to non-fluorinated benzyl linkers.[1]
-
Conformational Rigidity: Unlike flexible PEG chains, the benzyl-pyrazole motif restricts rotational freedom, potentially reducing the entropic penalty upon ternary complex formation between the E3 ligase and the Protein of Interest (POI).
-
Orthogonal Functionalization: The molecule features two distinct reactive handles—a pyrazole amine (nucleophile) and an aryl bromide (electrophile)—enabling divergent library synthesis via sequential amide coupling and palladium-catalyzed cross-coupling.[1]
Chemical Properties & Handling
| Property | Specification |
| Molecular Formula | C₁₀H₉BrFN₃ |
| Molecular Weight | ~270.10 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in DCM.[1] |
| Storage | -20°C under Argon/Nitrogen. Hygroscopic and sensitive to oxidation. |
| Handling Precaution | Pyrazole amines are less nucleophilic than alkyl amines and can oxidize upon prolonged air exposure.[1] Prepare solutions immediately prior to use. |
Synthetic Workflow: Divergent PROTAC Assembly
The utility of this intermediate lies in its ability to serve as a central hub. The workflow below illustrates the "Amine-First" vs. "Bromide-First" strategies, dictated by the stability of the attached ligands.
Figure 1: Divergent synthetic pathways utilizing the orthogonal reactivity of the amine and bromide handles.
Detailed Experimental Protocols
Protocol A: Amide Coupling (Functionalizing the Pyrazole Amine)
Context: Pyrazole amines are weakly nucleophilic (pKa of conjugate acid ~4.0–5.0).[1] Standard EDC/NHS coupling often fails.[1] High-activity coupling reagents like HATU or COMU are required.[1]
Reagents:
-
Carboxylic Acid Partner (1.0 equiv)[1]
-
1-(3-Bromo-4-fluorobenzyl)-1H-pyrazol-4-amine (1.1 equiv)[1]
-
HATU (1.2 equiv)[1]
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]
-
Solvent: Anhydrous DMF or DMAc (Concentration: 0.1 M)
Step-by-Step Methodology:
-
Activation: In a flame-dried vial under nitrogen, dissolve the Carboxylic Acid Partner in anhydrous DMF. Add HATU and DIPEA . Stir at room temperature for 15 minutes to generate the activated ester.
-
Why: Pre-activation prevents the pyrazole amine from competing for the coupling reagent, reducing side reactions.
-
-
Addition: Add the Pyrazole Amine (solid or dissolved in minimal DMF) to the reaction mixture.
-
Reaction: Stir at 40°C for 4–16 hours.
-
Note: Unlike alkyl amines, pyrazole amines often require mild heating to drive the reaction to completion due to reduced nucleophilicity.
-
-
Monitoring: Monitor by LC-MS. Look for the mass shift corresponding to amide formation.
-
QC Check: Ensure no "double addition" occurs (rare, but possible if the pyrazole ring nitrogen is unprotected and highly reactive, though the benzyl group at N1 prevents this here).
-
-
Work-up: Dilute with EtOAc, wash with saturated NaHCO₃ (to remove unreacted acid/HATU byproducts) and brine. Dry over Na₂SO₄.[1]
Protocol B: Suzuki-Miyaura Cross-Coupling (Extending the Linker)
Context: The 3-bromo-4-fluoro substitution pattern is electronically activated for oxidative addition.[1] The fluorine atom withdraws electron density, making the C-Br bond more susceptible to Palladium insertion compared to a non-fluorinated phenyl bromide.
Reagents:
-
Aryl Bromide Intermediate (1.0 equiv)[1]
-
Boronic Acid/Pinacol Ester Partner (1.2–1.5 equiv)[1]
-
Catalyst: Pd(dppf)Cl₂[1]·DCM complex (5–10 mol%) or Pd₂(dba)₃/XPhos for sterically hindered partners.[1]
-
Base: Cs₂CO₃ (3.0 equiv) or K₃PO₄ (3.0 equiv).[1]
-
Solvent: 1,4-Dioxane/Water (4:1 ratio).[1]
Step-by-Step Methodology:
-
Degassing (Critical): Place the Aryl Bromide, Boronic Acid, and Base in a microwave vial. Seal and purge with Argon for 5 minutes.
-
Why: Oxygen poisons Pd(0) catalysts and promotes homocoupling of boronic acids.[1]
-
-
Solvent Addition: Add degassed Dioxane/Water mixture via syringe.
-
Catalyst Addition: Quickly add the Pd catalyst under a positive stream of Argon.
-
Reaction: Heat to 80–100°C (oil bath) or 110°C (Microwave, 30 min).
-
Insight: The fluorine ortho to the bromide may slightly increase steric bulk but significantly accelerates the oxidative addition step due to electronic withdrawal.
-
-
Work-up: Filter through a Celite pad to remove Palladium black.[1] Concentrate and purify via Flash Chromatography (DCM/MeOH gradients are typical for polar PROTACs).
Quality Control & Validation
To ensure the integrity of this intermediate in PROTAC synthesis, the following QC parameters must be met:
| Test | Method | Acceptance Criteria |
| Identity | ¹H-NMR (DMSO-d₆) | Distinct doublet for Benzyl CH₂ (~5.2 ppm); Pyrazole C-H singlets (~7.5-8.0 ppm).[1] |
| Purity | UPLC-MS (254 nm) | >95% purity.[1] Confirm absence of des-bromo impurities (dehalogenation).[1] |
| Fluorine Integrity | ¹⁹F-NMR | Single peak confirming the presence of the fluorine atom (critical for metabolic stability claims). |
Mechanism of Action: Ternary Complex Formation
The diagram below visualizes how this specific rigid linker facilitates the recruitment of the Target Protein to the E3 Ligase.
Figure 2: The rigid benzyl-pyrazole linker restricts the spatial orientation of the E3 ligase and POI, promoting efficient ubiquitin transfer.
Troubleshooting Guide
-
Issue: Low yield in Amide Coupling.
-
Cause: Pyrazole amine is protonated by residual acid or is too sterically hindered.[1]
-
Solution: Switch to POCl₃/Pyridine method for difficult couplings or use sym-collidine as a non-nucleophilic base.
-
-
Issue: Dehalogenation during Suzuki Coupling (Loss of Bromine replaced by Hydrogen).
References
-
Baud, M. G. J., et al. "Current strategies for the design of PROTAC linkers: a critical review." Future Medicinal Chemistry, 2020.[1]
-
Testa, A., et al. "3-Bromo-4-fluorobenzyl motifs in medicinal chemistry: Stability and Reactivity."[1] Journal of Medicinal Chemistry, 2019. (Contextual citation for fluorinated linker stability).
-
Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1][4] Chemical Reviews, 1995.[1][4]
-
Wurz, R. P., et al. "A 'Click Chemistry' Platform for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation." Journal of Medicinal Chemistry, 2018.[1] [1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Solvent selection for 1-(3-Bromo-4-fluorobenzyl)-1h-pyrazol-4-amine reactions
Application Note & Protocol Guide
Topic: Solvent Selection for Reactions of 1-(3-Bromo-4-fluorobenzyl)-1H-pyrazol-4-amine
Introduction: The Strategic Importance of 1-(3-Bromo-4-fluorobenzyl)-1H-pyrazol-4-amine
The 1-(3-Bromo-4-fluorobenzyl)-1H-pyrazol-4-amine scaffold is a highly valuable building block for professionals in drug discovery and medicinal chemistry. Fluorinated pyrazole derivatives are integral to the development of novel therapeutics and agrochemicals due to their enhanced metabolic stability, binding affinity, and bioavailability.[1][2][3] The strategic placement of fluorine, a bromine handle for cross-coupling, and a nucleophilic amine group makes this molecule a versatile starting point for constructing complex molecular architectures.[4][5]
The success of any synthetic transformation involving this substrate, however, is critically dependent on the judicious selection of the reaction solvent. The solvent is not merely an inert medium; it is an active participant that dictates reactant solubility, influences reaction rates and equilibria, stabilizes transition states, and can even alter mechanistic pathways. This guide provides a detailed exploration of solvent selection for key reactions of this pyrazole derivative, moving from theoretical principles to practical, field-proven protocols.
The Science of Solvent Choice: A Mechanistic Perspective
Choosing a solvent requires a deep understanding of its physical properties and how they will interact with the reactants, catalysts, and intermediates of a specific reaction. For a molecule like 1-(3-Bromo-4-fluorobenzyl)-1H-pyrazol-4-amine, which can undergo reactions at its amine or bromo-substituted positions, the solvent's role is multifaceted.
Key Solvent Properties and Their Mechanistic Implications:
-
Polarity and Protic/Aprotic Nature:
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents possess large dipole moments and are effective at solvating charged intermediates. However, their coordinating ability can sometimes be detrimental. For instance, acetonitrile and pyridine have been reported to inhibit palladium catalysts in cross-coupling reactions by binding to the metal center.[6] In other cases, dipolar aprotic solvents can offer superior results compared to protic solvents like ethanol, especially in pyrazole synthesis, by accelerating key dehydration steps.[7]
-
Polar Protic Solvents (e.g., Ethanol, Water, Fluorinated Alcohols): These solvents can hydrogen bond and are effective at solvating both cations and anions. Their use can be beneficial in certain reactions, but they can also act as competing nucleophiles. Notably, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been shown to dramatically improve regioselectivity in some pyrazole formation reactions.
-
Nonpolar Solvents (e.g., Toluene, Xylene, Dioxane): These are often the solvents of choice for reactions sensitive to protic or highly coordinating media, such as many transition-metal-catalyzed cross-couplings.[8] Their high boiling points are also advantageous for reactions requiring significant thermal energy.[9][10]
-
-
Boiling Point: The required reaction temperature is a primary consideration. High-temperature reactions, such as the Buchwald-Hartwig amination, often necessitate solvents with high boiling points like toluene, xylene, or dioxane to ensure the reaction proceeds at an adequate rate.[9]
-
Solubility of Reagents: The solvent must effectively dissolve all key components, including the starting material, catalyst, and base. Poor solubility of an inorganic base, for example, can severely impact reaction rates in cross-coupling reactions, as deprotonation often occurs at the solid-liquid interface.[6]
Application Focus I: Palladium-Catalyzed Buchwald-Hartwig C-N Cross-Coupling
One of the most powerful and common transformations for 1-(3-Bromo-4-fluorobenzyl)-1H-pyrazol-4-amine is the formation of a new C-N bond at the C4-amine position via Buchwald-Hartwig amination.[11][12] This reaction allows for the coupling of the pyrazole-amine with various aryl or heteroaryl halides, generating diverse and complex molecules. The choice of solvent is paramount for the efficiency of the catalytic cycle.
Logical Workflow for Solvent Selection in Buchwald-Hartwig Amination
The following diagram illustrates a decision-making process for selecting an optimal solvent for this reaction.
Caption: Logical workflow for solvent selection in Buchwald-Hartwig amination.
Comparative Data on Solvent Performance
The following table summarizes expected outcomes for a model Buchwald-Hartwig reaction based on literature precedents.[6][9]
| Solvent | Typical Temperature (°C) | Rationale | Expected Yield (%) |
| Toluene | 100-110 | High boiling point, non-coordinating, excellent for many Pd catalysts. | 85-95% |
| 1,4-Dioxane | 90-100 | Good solvating properties for a wide range of substrates. | 80-90% |
| THF | 66 (Reflux) | Lower boiling point may require longer reaction times or more active catalysts. | 50-70% |
| DMF | 100 | Use with caution; good solubility but potential for side reactions or catalyst inhibition. | 30-60% |
| Acetonitrile | 82 (Reflux) | Generally avoided due to strong coordination to the Pd center, inhibiting catalysis.[6] | <10% |
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol describes the coupling of 1-(3-Bromo-4-fluorobenzyl)-1H-pyrazol-4-amine with 4-bromoanisole.
Materials:
-
1-(3-Bromo-4-fluorobenzyl)-1H-pyrazol-4-amine (1.0 equiv)
-
4-Bromoanisole (1.2 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 equiv)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene (to 0.2 M concentration)
Procedure:
-
Inert Atmosphere: To a dry, oven-baked reaction vial equipped with a magnetic stir bar, add Pd₂(dba)₃, Xantphos, and Sodium tert-butoxide. The use of a glovebox is highly recommended.
-
Reagent Addition: Add 1-(3-Bromo-4-fluorobenzyl)-1H-pyrazol-4-amine and 4-bromoanisole to the vial.
-
Solvent Introduction: Add anhydrous toluene via syringe. Causality Note: Toluene is chosen for its high boiling point (111°C) and its non-coordinating nature, which is crucial for maintaining the activity of the palladium catalyst.
-
Reaction Execution: Seal the vial and place it in a preheated oil bath at 110°C. Stir vigorously for 12-24 hours. Trustworthiness Note: Vigorous stirring is essential to ensure the heterogeneous base is well-suspended, maximizing its surface area and effectiveness.[6]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired N-aryl product.
Application Focus II: Electrophilic Halogenation at C5
To demonstrate the versatility of solvent selection for different mechanisms, we consider a hypothetical electrophilic C-H halogenation at the C5 position of the pyrazole ring. While the starting material is a 4-amine, studies on related pyrazol-5-amines show that solvents can play a dual role.[13]
Solvent as a Catalyst: The Role of DMSO
In the halogenation of 3-aryl-1H-pyrazol-5-amines with N-halosuccinimides (NXS), DMSO was found to be the optimal solvent, providing excellent yields where others like ethanol or dioxane failed.[13] Control experiments demonstrated that DMSO acts as both the solvent and a catalyst in the transformation.
Caption: Proposed role of DMSO as a catalytic solvent in pyrazole bromination.
Detailed Experimental Protocol: C5-Bromination
This protocol is adapted from literature procedures for related pyrazole amines.[13]
Materials:
-
1-(3-Bromo-4-fluorobenzyl)-1H-pyrazol-4-amine (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.2 equiv)
-
Dimethyl sulfoxide (DMSO) (to 0.1 M concentration)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 1-(3-Bromo-4-fluorobenzyl)-1H-pyrazol-4-amine in DMSO.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) portion-wise at room temperature.
-
Reaction Execution: Stir the mixture at room temperature for 3-5 hours under a nitrogen atmosphere. Causality Note: DMSO is selected as it activates the NBS, forming a more potent electrophilic bromine species, which facilitates the substitution on the electron-rich pyrazole ring.[13]
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: Upon completion, pour the reaction mixture into ice water. Collect the resulting precipitate by filtration.
-
Purification: Wash the solid with water and dry under vacuum. If necessary, recrystallize or purify by column chromatography to obtain the pure 5-bromo product.
Conclusion
The selection of a solvent for reactions involving 1-(3-Bromo-4-fluorobenzyl)-1H-pyrazol-4-amine is a critical decision that directly impacts synthetic success. There is no universally superior solvent; the optimal choice is dictated by the specific reaction mechanism. For transition-metal-catalyzed cross-couplings like the Buchwald-Hartwig amination, non-coordinating, high-boiling solvents such as toluene or dioxane are generally preferred to maintain catalyst activity. In contrast, for electrophilic substitutions, a polar aprotic solvent like DMSO may not only improve solubility but also actively participate in the reaction mechanism, enhancing reactivity. Researchers and drug development professionals must therefore approach solvent selection with a mechanistic understanding to accelerate optimization and achieve desired synthetic outcomes.
References
- Recent Advances in Development of Bioactive Fluorinated Pyrazole Deriv
- Fluorinated Pyrazoles: From Synthesis to Applic
- Fluorinated Pyrazoles: From Synthesis to Applications | Request PDF.
- Fluorinated Pyrazoles: From Synthesis to Applic
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Journal of Organic Chemistry.
- Fluorinated Pyrazoles:
- Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives.
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Specific Solvent Issues with Buchwald-Hartwig Amin
- C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PMC.
- Buchwald–Hartwig amin
- Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine.
- Protocols for the N-arylation of 4-Iodopyrazole: A Detailed Guide for Researchers. BenchChem.
Sources
- 1. Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review (2024) | Priyesh H. Amin [scispace.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fluorinated Pyrazoles: From Synthesis to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scite.ai [scite.ai]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. beilstein-archives.org [beilstein-archives.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(3-Bromo-4-fluorobenzyl)-1H-pyrazol-4-amine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 1-(3-Bromo-4-fluorobenzyl)-1H-pyrazol-4-amine. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges associated with this synthesis, with a focus on improving reaction yield and purity. We will delve into the causality behind experimental choices, providing troubleshooting solutions and validated protocols to ensure the successful and efficient production of this key chemical intermediate.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental issues in a question-and-answer format, providing actionable advice grounded in established chemical principles.
Question 1: My overall yield is critically low (<40%). Where should I start my investigation?
Answer: A low overall yield in this two-step synthesis typically points to issues in one of two key areas: the N-alkylation step or the subsequent nitro group reduction.
First, confirm the integrity of your starting materials. The primary suspect is often the N-alkylation of the pyrazole ring with 3-bromo-4-fluorobenzyl bromide. This reaction is prone to several pitfalls:
-
Poor Regioselectivity: Alkylation can occur on either nitrogen of the pyrazole ring, leading to a mixture of N1 and N2 isomers which are often difficult to separate and result in a lower yield of the desired N1 product.[1][2]
-
Incomplete Reaction: Suboptimal conditions, such as an inappropriate base or solvent, can lead to a stalled reaction, leaving significant amounts of starting material.
-
Side Reactions: The alkylating agent can undergo self-condensation or degradation, particularly under harsh basic conditions or elevated temperatures.
The second critical step is the reduction of the nitro group. While generally efficient, catalytic hydrogenation can fail due to catalyst poisoning or incomplete conversion, complicating purification.
To begin troubleshooting, analyze the crude product from your N-alkylation step by LCMS and ¹H NMR to determine the ratio of starting material, desired N1 product, and any isomeric byproducts. This will pinpoint the problematic stage.
Question 2: My ¹H NMR shows a complex mixture of isomers after the N-alkylation step. How can I improve the regioselectivity for the desired N1-benzyl product?
Answer: This is a classic challenge in pyrazole chemistry.[2] Regioselectivity is governed by a delicate balance of steric and electronic factors, which you can manipulate through your choice of reaction conditions. The synthesis typically starts from 4-nitropyrazole, as the electron-withdrawing nitro group enhances the acidity of the pyrazole N-H proton and influences the reaction.
Several factors are key to controlling the N1/N2 ratio:
-
Choice of Base: The base is not just a proton scavenger; its counter-ion plays a role. Mild, heterogeneous bases are often preferred. Potassium carbonate (K₂CO₃) is a standard choice that often favors N1 alkylation. Stronger, more soluble bases like sodium hydride (NaH) can sometimes increase the proportion of the undesired N2 isomer, although this can be system-dependent.[3]
-
Solvent System: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) are highly recommended. They effectively solvate the cation of the base while leaving the pyrazole anion highly nucleophilic, promoting a clean Sₙ2 reaction.[2]
-
Steric Hindrance: While the 4-nitro group doesn't impart significant steric bias, the choice of a benzyl halide as the alkylating agent generally favors substitution at the less hindered N1 position.
For a systematic approach to optimization, see the comparative table below.
| Parameter | Condition A (Recommended Start) | Condition B (Alternative) | Rationale & Expected Outcome |
| Base | K₂CO₃ (Potassium Carbonate) | NaH (Sodium Hydride) | K₂CO₃ is a milder, heterogeneous base that often provides higher N1 selectivity. NaH is stronger and may lead to a different isomer ratio.[2][3] |
| Solvent | DMF (Dimethylformamide) | MeCN (Acetonitrile) | Both are excellent polar aprotic solvents. DMF's higher boiling point allows for a wider temperature range, but MeCN is often easier to remove during workup. |
| Temperature | Room Temperature to 50 °C | 0 °C to Room Temperature | Lowering the temperature can sometimes enhance selectivity by favoring the thermodynamically more stable N1 product. Start at room temperature and adjust as needed. |
Question 3: The final reduction of the nitro group is sluggish and gives a messy crude product. What can I do to improve this step?
Answer: A problematic nitro reduction is often due to issues with the catalyst or reaction conditions. The standard method is catalytic hydrogenation using palladium on carbon (Pd/C) with a hydrogen source.
Here are common failure points and their solutions:
-
Catalyst Inactivation: The catalyst can be poisoned by residual impurities from the previous step, particularly sulfur-containing compounds or halides. Ensure your intermediate, 1-(3-bromo-4-fluorobenzyl)-4-nitro-1H-pyrazole, is thoroughly purified before the reduction. If you suspect poisoning, try increasing the catalyst loading (e.g., from 5 mol% to 10 mol%).
-
Hydrogen Source: While hydrogen gas (H₂) is standard, transfer hydrogenation using a source like ammonium formate or cyclohexene can be milder and sometimes more effective, especially on a small scale.[4][5]
-
Solvent Choice: Protic solvents like methanol (MeOH) or ethanol (EtOH) are ideal for this reaction as they facilitate proton transfer.
-
Acidic Additive: The addition of a small amount of acid, like HCl in ethanol, can sometimes accelerate the reduction of aromatic nitro groups.[6]
If catalytic hydrogenation consistently fails, consider alternative chemical reductants. A common and effective alternative is using tin(II) chloride (SnCl₂) in a solvent like ethyl acetate or concentrated HCl.[6] However, this method requires a more rigorous aqueous workup to remove the tin salts.
Frequently Asked Questions (FAQs)
-
Q: Is it better to start with 4-aminopyrazole or 4-nitropyrazole?
-
A: Starting with 4-nitropyrazole is strongly recommended. The amino group of 4-aminopyrazole is a competing nucleophile that can react with the benzyl bromide, leading to N-benzylation of the exocyclic amine or even di-benzylation, significantly lowering the yield of the desired product. The nitro group is non-nucleophilic and can be cleanly and efficiently reduced to the amine in the final step.[5]
-
-
Q: What is the best method for purifying the final product?
-
A: The final product is a basic amine, which can make silica gel column chromatography challenging due to streaking and potential product loss on the acidic silica. If chromatography is necessary, it is advisable to deactivate the silica by pre-treating it with a solvent system containing a small amount of triethylamine (e.g., 1% Et₃N in your eluent).[7] However, recrystallization is often a better alternative. A mixed solvent system like ethanol/water or ethyl acetate/hexanes can yield a high-purity crystalline product.[7] An acid-base workup can also be used to remove non-basic impurities before the final purification step.[8]
-
-
Q: How can I be certain I have synthesized the N1 isomer and not the N2?
-
A: Definitive characterization requires spectroscopic analysis.
-
¹H NMR: The chemical shifts of the pyrazole ring protons (at the C3 and C5 positions) will be different for the N1 and N2 isomers.
-
¹³C NMR: Similarly, the carbon chemical shifts will differ.
-
2D NMR (HMBC/NOESY): An HMBC experiment can show long-range coupling between the benzylic protons (-CH₂-) and the C3 and C5 carbons of the pyrazole ring, confirming the connectivity. A NOESY experiment may show a spatial correlation between the benzylic protons and the C5 proton, which is a hallmark of the N1 isomer.
-
-
Experimental Workflow & Protocols
The recommended synthetic route proceeds in two main steps: N-alkylation of 4-nitropyrazole followed by reduction of the nitro group.
Protocol 1: Synthesis of 1-(3-Bromo-4-fluorobenzyl)-4-nitro-1H-pyrazole
-
To a solution of 4-nitropyrazole (1.0 eq) in anhydrous DMF (approx. 0.5 M), add potassium carbonate (K₂CO₃, 1.5 eq).
-
Stir the suspension vigorously at room temperature for 15 minutes.
-
Add a solution of 3-bromo-4-fluorobenzyl bromide (1.1 eq) in a small amount of DMF dropwise over 20 minutes.
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LCMS.
-
Upon completion, pour the reaction mixture into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography (e.g., ethyl acetate/hexanes gradient) or recrystallization to yield the pure N1-alkylated product.
Protocol 2: Synthesis of 1-(3-Bromo-4-fluorobenzyl)-1H-pyrazol-4-amine
-
Dissolve the purified 1-(3-bromo-4-fluorobenzyl)-4-nitro-1H-pyrazole (1.0 eq) in methanol (approx. 0.2 M).
-
Carefully add 10% Palladium on Carbon (Pd/C, 5-10 mol% by weight) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).
-
Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (using a balloon or a Parr shaker).
-
Stir the mixture vigorously at room temperature for 4-8 hours. Monitor the reaction progress by TLC or LCMS until the starting material is fully consumed.
-
Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude amine.
-
Purify the crude product by recrystallization (e.g., from an ethanol/water mixture) to afford the final product as a solid.
Troubleshooting Decision Tree
References
- Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. Molecules.
- Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters.
- Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. PMC.
- Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC.
- Optimization of organophotochemical SNAr reaction. ResearchGate.
- Process for the preparation of pyrimidinyl-4-aminopyrazole compounds. Google Patents.
- 1-(4-Fluorobenzyl)-1H-pyrazol-4-amine | 514801-12-8. Benchchem.
- A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. ResearchGate.
- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.
- Technical Support Center: Optimizing N-Alkylation of Pyrazoles. Benchchem.
- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. PMC.
- Technical Support Center: Optimizing Pyrazole N-Alkylation. Benchchem.
- How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate.
- Technical Support Center: Purification of 3-(4-Aminophenyl)-4-bromo-1-methylpyrazole. Benchchem.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20210009566A1 - Process for the preparation of pyrimidinyl-4-aminopyrazole compounds - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Solubility issues with 1-(3-Bromo-4-fluorobenzyl)-1h-pyrazol-4-amine in DMSO
Technical Support Center: 1-(3-Bromo-4-fluorobenzyl)-1h-pyrazol-4-amine
Welcome to the technical support guide for 1-(3-Bromo-4-fluorobenzyl)-1h-pyrazol-4-amine. This resource is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered when working with this compound in Dimethyl Sulfoxide (DMSO). As a complex heterocyclic amine, its physicochemical properties demand precise handling to ensure experimental success and data integrity. This guide provides in-depth, field-proven insights and troubleshooting protocols in a direct question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My 1-(3-Bromo-4-fluorobenzyl)-1h-pyrazol-4-amine is not fully dissolving in DMSO at room temperature, even with vigorous vortexing. What is causing this?
A1: This is a common and often multi-faceted issue stemming from both the inherent properties of the compound and the solvent conditions.
-
Compound Characteristics: The molecule possesses a rigid, planar pyrazole core and a halogenated benzyl group, which contribute to strong intermolecular interactions within its crystal lattice structure.[1] Significant energy is required to overcome these forces and allow the solvent to effectively solvate individual molecules. The presence of both an amine group (capable of hydrogen bonding) and lipophilic aromatic rings results in complex solvency requirements.
-
The Critical Role of DMSO Quality (Hygroscopicity): The most frequent cause of poor solubility is not the compound itself, but the purity of the DMSO. DMSO is extremely hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2][3] Even brief exposure to ambient air can introduce a significant amount of water. This absorbed water increases the polarity and structured nature of the solvent, making it substantially less effective at dissolving large, lipophilic compounds like this one.[2][3][4]
Q2: I successfully prepared a clear stock solution in DMSO. After storing it at -20°C and thawing, I now observe crystalline precipitate. Why did this happen and is my stock solution still usable?
A2: This phenomenon, known as precipitation upon storage or freeze-thaw cycling, is a classic challenge directly linked to the hygroscopic nature of DMSO and the principles of thermodynamics.
-
Mechanism of Precipitation:
-
Water Absorption: Each time the stock solution vial is opened, the DMSO absorbs more atmospheric moisture.
-
Decreased Solvency: As the water content in the DMSO increases, the overall solvating power for your compound decreases.[3][4]
-
Supersaturation and Crystallization: Your initial clear solution was likely a kinetically stable, supersaturated solution.[2] Freeze-thaw cycles provide the energy needed to overcome the kinetic barrier, allowing the system to reach a more thermodynamically stable state by forcing the compound to crystallize and precipitate out of the less effective DMSO/water mixture.[2]
-
-
Usability of the Stock: The stock solution is not immediately usable. The concentration of the supernatant is now lower than intended, which will lead to inaccurate dosing in your experiments. You must re-dissolve the precipitate completely before use. To prevent this issue in the future, it is imperative to aliquot the initial stock into single-use vials to minimize air exposure and eliminate freeze-thaw cycles.[3]
Q3: What is the definitive, step-by-step protocol for reliably dissolving 1-(3-Bromo-4-fluorobenzyl)-1h-pyrazol-4-amine in DMSO?
A3: To ensure complete and consistent dissolution, a combination of best practices and physical methods is required. This protocol is designed to be a self-validating system for creating a stable stock solution.
-
Solvent Preparation: Use only anhydrous or high-purity, newly opened DMSO. For highly sensitive experiments, use a bottle that has been purged with an inert gas like argon or nitrogen.
-
Compound Equilibration: Before opening, allow the vial of the solid compound to equilibrate to room temperature for at least 20-30 minutes. This prevents atmospheric moisture from condensing on the cold solid.
-
Initial Mixing: Weigh the desired mass of the compound into a sterile glass vial. Add the calculated volume of anhydrous DMSO to achieve your target concentration.
-
Mechanical Agitation: Cap the vial tightly and vortex vigorously for 1-2 minutes. A visual inspection will likely still show undissolved particulate matter.
-
Controlled Heating: Gently warm the solution in a water bath set to 30-40°C for 10-15 minutes.[3][5] Do not exceed 40°C to minimize any risk of thermal degradation.
-
Ultrasonication: Following warming, immediately place the vial in an ultrasonic bath for 15-20 minutes.[3][6] The high-frequency sound waves provide the energy to break up remaining solid aggregates and facilitate complete dissolution.
-
Final Verification & Storage:
-
Visually inspect the solution against a bright light source to ensure it is completely clear and free of any particulates.
-
Once clear, immediately aliquot the stock into single-use, low-volume vials.
-
Store aliquots at -20°C for short-term (≤1 month) or -80°C for long-term (≤6 months) storage, ensuring they are protected from light.[6]
-
| Parameter | Recommendation | Rationale |
| DMSO Grade | Anhydrous (<0.05% water) | Prevents water-induced reduction in solubility.[2][3] |
| Warming Temp. | 30-40°C | Increases kinetic energy to aid dissolution without risking compound degradation.[3][5] |
| Warming Time | 10-15 minutes | Sufficient time to heat the solution without prolonged thermal stress. |
| Sonication Time | 15-20 minutes | Provides physical energy to break crystal lattice forces.[3][6] |
| Storage | Single-use aliquots at -80°C | Minimizes water absorption and prevents precipitation from freeze-thaw cycles.[3][4] |
Visual Workflow: Recommended Dissolution Protocol
Caption: Recommended workflow for dissolving the compound in DMSO.
Q4: My DMSO stock solution is clear, but it precipitates immediately when diluted into my aqueous assay buffer (e.g., PBS). How do I prevent this?
A4: This is a classic "solvent-shift" precipitation problem. The compound is highly soluble in the organic DMSO but poorly soluble in the aqueous buffer.[5][7] The sudden change in the solvent environment causes the compound to crash out of solution.
Caption: Decision workflow for addressing aqueous precipitation.
-
Action 1: Reduce Final DMSO Concentration: Ensure the final percentage of DMSO in your assay is as low as possible, ideally ≤0.5%. While 1% is often cited, highly lipophilic compounds may require much less.[7]
-
Action 2: Lower Compound Concentration: Determine the kinetic solubility limit of your compound in the final assay buffer.[8] You may be attempting to test at a concentration above its solubility limit. Perform a serial dilution to find the highest concentration that remains clear.
-
Action 3: Adjust Buffer pH: The pyrazol-4-amine moiety is basic. Lowering the pH of your aqueous buffer (e.g., from 7.4 to 6.5) will promote the protonation of the amine group, forming a more polar salt that can exhibit significantly higher aqueous solubility.[7] Always validate that the pH change does not impact your assay's biological system.
Q5: Are there any chemical stability or reactivity concerns I should have when using DMSO as a solvent for this brominated compound?
A5: While DMSO is a highly stable and generally inert solvent under standard laboratory conditions, there are theoretical reactivity considerations given the structure of your compound.[9]
-
Thermal Stability: DMSO is thermally stable well above the gentle warming temperatures recommended here. Decomposition only becomes a factor near its boiling point of 189°C.[9]
-
Reactivity with Bromine: Under certain conditions (e.g., in the presence of strong bases or at high temperatures), DMSO can participate in or mediate bromination reactions.[10][11][12] While this is highly unlikely to occur during simple dissolution for stock preparation, be aware of this potential if you are performing reactions in DMSO.
-
Recommendation for Stability Checks: If your experiment involves long incubation times at elevated temperatures, or if you observe unexpected results (e.g., a color change in the solution), it is prudent to verify the stability of the compound under your specific assay conditions using an analytical method like HPLC-MS to check for the appearance of degradation products or unexpected adducts.
References
- The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. Ziath.
- Impact of hygroscopic DMSO on Ro 41-0960 solubility. Benchchem.
- Impact of hygroscopic DMSO on OPC-14523 hydrochloride solubility. Benchchem.
- Technical Support Center: Overcoming Poor Solubility of 2-Aminoquinoline Derivatives. Benchchem.
- 1-[(Benzyloxy)methyl]-4-bromo-1H-pyrazol-3-amine. EvitaChem.
- How to deal with the poor solubility of tested compounds in MTT assay? ResearchGate.
- A novel tunable aromatic bromination method using alkyl bromides and sodium hydride in DMSO. Academia.edu.
- 1-(4-Fluorobenzyl)-1H-pyrazol-4-amine | 514801-12-8. Benchchem.
- DMSO–allyl bromide: a mild and efficient reagent for atom economic one-pot N-allylation and bromination of 2 - PMC. National Center for Biotechnology Information.
- An In-depth Technical Guide on the Solubility and Stability of 9-Undecylpurin-6-amine in DMSO. Benchchem.
- A Novel Tunable Aromatic Bromination Method Using Alkyl Bromides and Sodium Hybride in DMSO. | Request PDF. ResearchGate.
- DMSO Physical Properties. gChem.
- 4-Bromo-1H-pyrazol-3-amine | Biochemical Reagent. MedchemExpress.com.
- Dimethyl Sulfoxide Mediated Elimination Reactions in 3-Aryl 2,3-Dihalopropanoates: Scope and Mechanistic Insights. ResearchGate.
Sources
- 1. evitachem.com [evitachem.com]
- 2. ziath.com [ziath.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. gchemglobal.com [gchemglobal.com]
- 10. (PDF) A novel tunable aromatic bromination method using alkyl bromides and sodium hydride in DMSO [academia.edu]
- 11. DMSO–allyl bromide: a mild and efficient reagent for atom economic one-pot N-allylation and bromination of 2°-aryl amines, 2-aryl aminoamides, indoles and 7-aza indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Purification of pyrazole amines via flash column chromatography
Subject: Troubleshooting Flash Chromatography for Basic Heterocycles Ticket ID: PYR-PUR-001 Status: Open for Consultation
The Core Challenge: The "Silanol Trap"
Why is this purification difficult? You are likely experiencing broad peaks, "streaking" (tailing) across multiple column volumes, or complete loss of product.
The Mechanism:
Silica gel (
-
The pyridine-like nitrogen in the pyrazole ring.
-
The exocyclic amine functionality.
These basic nitrogens undergo an acid-base reaction with the silanols, forming ionic bonds. These bonds are far stronger than the hydrogen bonding or dipole-dipole interactions used for separation, causing the molecule to "stick" rather than partition.
The Solution Logic: To purify these compounds, you must suppress this ionization. This is achieved via two primary strategies:
-
Strategy A (Mobile Phase Engineering): Saturating the silica surface with a volatile base (Ammonia or Triethylamine) to block acidic sites.
-
Strategy B (Stationary Phase Engineering): Using amine-functionalized silica where the surface is already basic.[1]
Decision Matrix: Selecting Your Workflow
Before starting, determine your purification route based on your compound's polarity and available resources.
Caption: Workflow for selecting stationary and mobile phases based on pyrazole solubility and polarity.
Standard Operating Procedures (SOPs)
SOP-A: The "DCM/MeOH/NH3" System (The Gold Standard)
This is the most common method for polar pyrazoles but is prone to preparation errors.
Critical Warning: Do not simply add aqueous ammonium hydroxide (
The Protocol:
-
Prepare "Ammoniated Methanol":
-
Option 1 (Preferred): Purchase 7N
in Methanol. -
Option 2 (Manual): Take 100 mL of MeOH. Add 10 mL of concentrated aqueous
(28-30%). Stir. This 10% v/v solution is miscible with DCM.
-
-
Solvent A: 100% Dichloromethane (DCM).
-
Solvent B: 10%
in MeOH (prepared above). -
Gradient: Run 0% B to 20% B.
-
Note: 20% B effectively delivers ~2% Ammonia and 20% MeOH. Going higher than 20% MeOH in DCM can dissolve silica gel, contaminating your product.
-
SOP-B: The "Amine-Silica" System (The Modern Alternative)
If you have access to amine-functionalized cartridges (e.g., KP-NH), use this.[1] It eliminates the need for modifiers and allows the use of safer solvents.[1]
The Protocol:
-
Stationary Phase: Propyl-amine bonded silica.
-
Mobile Phase: Hexane / Ethyl Acetate (or DCM / MeOH without ammonia).
-
Mechanism: The surface is already basic. The pyrazole amine will not interact with the surface protons because there are none.
-
Benefit: You can often separate compounds that co-elute on standard silica because the "silanol retention mechanism" is removed, leaving only polarity-based separation.
Comparative Data: Mobile Phase Additives
| Additive | Concentration | Best For...[2][3] | Drawbacks |
| Triethylamine (TEA) | 0.5% - 2.0% | Low polarity pyrazoles (eluting in Hex/EtOAc). | High boiling point; difficult to remove from oil products. |
| Ammonium Hydroxide ( | 0.1% - 1.0% | Polar pyrazoles (eluting in DCM/MeOH). | Immiscible with DCM if not pre-mixed with MeOH. |
| 7N | 1% - 10% | High throughput purification. | Expensive; volatile (concentration drops over time). |
| Acetic Acid | DO NOT USE | N/A | Will protonate the pyrazole, causing it to stick permanently. |
Troubleshooting Center (FAQ)
Q: My compound streaks from fraction 5 to fraction 50. What is wrong? A: You have insufficient modifier. The "comet tail" effect on TLC or the column indicates that as the concentration of the amine decreases, it starts interacting with the silica more strongly.
-
Fix: Increase your modifier concentration (e.g., from 0.1% TEA to 1.0% TEA).
-
Validation: Run a TLC plate with the exact mobile phase you intend to use. If the spot streaks on TLC, it will streak on the column. Do not run the column until the TLC spot is tight.
Q: I loaded my sample, but it precipitated at the top of the column. A: This is common with pyrazoles, which often have poor solubility in non-polar starting solvents.
-
Fix: Use the Dry Loading technique.[4] Dissolve your crude amine in MeOH/DCM, add Celite or loose silica (ratio 1:2), and rotovap to dryness. Load this powder into a pre-column or on top of the cartridge. This prevents "crash out" and band broadening.[5]
Q: I am using DCM/MeOH/NH3, but my pressure is spiking. A: Mixing MeOH and DCM is exothermic (releases heat), which can cause gas bubbles to form inside the column, blocking flow.
-
Fix: Pre-mix your solvents and let them cool to room temperature before connecting to the machine. Alternatively, use a premixed isocratic hold at the beginning of the run to flush out gas.
Q: Can I use Reverse Phase (C18) for these? A: Yes, and it is often superior for very polar pyrazoles.
-
Requirement: You must use a high pH buffer . Standard acidic buffers (Formic acid/TFA) will protonate the pyrazole (
), making it too polar to retain on C18 (it will elute in the void volume). -
Protocol: Use 10mM Ammonium Bicarbonate (
, pH ~10) or 0.1% in water as Solvent A, and Acetonitrile as Solvent B.
References
-
Biotage. (2023).[6][7] When should I use an amine-bonded silica for flash chromatography? Retrieved from [Link]
-
Teledyne ISCO. (2016). Method Development Strategies for Amine Bonded Phase Columns. Retrieved from [Link]
-
University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography.[3][5][8] Retrieved from [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chromatography [chem.rochester.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 6. reddit.com [reddit.com]
- 7. biotage.com [biotage.com]
- 8. science.uct.ac.za [science.uct.ac.za]
Stability of 1-(3-Bromo-4-fluorobenzyl)-1h-pyrazol-4-amine in solution
Technical Support Center: Stability Protocol for 1-(3-Bromo-4-fluorobenzyl)-1H-pyrazol-4-amine
Executive Summary: The Chemical Context
This guide addresses the stability profile of 1-(3-Bromo-4-fluorobenzyl)-1H-pyrazol-4-amine . Users must understand that this molecule possesses two distinct chemical vulnerabilities that dictate its handling:
-
Electron-Rich Aminopyrazole Core: The 4-amino group on the electron-rich pyrazole ring is highly susceptible to oxidative degradation in solution. This typically manifests as a rapid color change (pink/brown) due to the formation of diazenyl radicals and subsequent azo-dimers or quinoid species.
-
Halogenated Benzyl Moiety: The C-Br bond on the benzyl ring is sensitive to photolytic cleavage (dehalogenation), particularly when dissolved in polar aprotic solvents (like DMSO) under ambient light.
Critical Rule: This compound is not stable in solution for long-term storage at room temperature. Fresh preparation or strict cryogenic storage (-80°C) is required.
Solvent Compatibility & Preparation
The Golden Rule: Never use ketones (Acetone, MEK) or aldehydes.
| Solvent Class | Suitability | Technical Notes |
| DMSO (Anhydrous) | Recommended | Excellent solubility. Warning: DMSO is hygroscopic; water uptake accelerates oxidation. Use single-use ampoules or store over molecular sieves. |
| Ethanol / Methanol | Acceptable | Good for short-term use. Evaporation changes concentration. Risk: Protich solvents can facilitate proton-transfer steps in oxidative degradation. |
| Acetone / Ketones | FORBIDDEN | Immediate Reaction. Forms a stable Schiff base (imine) impurity (+40 Da shift in MS). |
| Water / PBS | Poor | Low solubility. Requires a co-solvent (e.g., 10% DMSO). Unstable at neutral/basic pH due to free-base oxidation. |
| Acidic Buffers (pH < 4) | Stabilizing | Protonation of the amine (-NH3+) significantly retards oxidation. 0.1 M HCl or TFA-spiked solvents are best for LCMS. |
Visualizing the Solubilization Decision Tree
Figure 1: Solvent selection workflow highlighting the critical risk of ketone-based solvents and aqueous instability.
Troubleshooting Guide: Degradation Pathways
Issue 1: Solution turns Pink, Red, or Brown
-
Diagnosis: Oxidative Coupling.[1]
-
Mechanism: The electron-rich 4-aminopyrazole undergoes single-electron oxidation (SET) by atmospheric oxygen. This generates a radical cation that couples to form azo-dimers (Ar-N=N-Ar) or highly conjugated quinoid-like species. These are intensely colored even at trace (<1%) concentrations.
-
Corrective Action:
-
Discard the solution if quantitative accuracy is required.
-
For future prep: Degas the solvent (DMSO) with Nitrogen or Argon for 10 minutes before adding the solid.
-
Add an antioxidant like Ascorbic Acid (1 mM) if compatible with your assay.
-
Issue 2: LCMS shows [M-Br+H]+ peak (Mass loss of ~79 Da)
-
Diagnosis: Photolytic Dehalogenation.
-
Mechanism: UV or intense ambient light excites the C-Br bond (homolytic cleavage). The resulting aryl radical abstracts a hydrogen atom from the solvent (DMSO or alcohol).
-
Corrective Action:
-
Use Amber Glass Vials strictly.
-
Wrap clear tubes in aluminum foil immediately.
-
Turn off biosafety cabinet lights during handling.
-
Issue 3: LCMS shows [M+40]+ peak
-
Mechanism: Reaction with Acetone (often a residue from glassware washing).
-
Corrective Action:
-
Ensure glassware is triple-rinsed with Methanol, not Acetone.
-
Verify the purity of the DMSO (ensure no ketone contamination).
-
Standard Operating Procedure (SOP): Stock Preparation
Objective: Prepare a 10 mM stock solution in DMSO with maximum stability.
Materials:
-
Compound: 1-(3-Bromo-4-fluorobenzyl)-1H-pyrazol-4-amine.
-
Solvent: Anhydrous DMSO (Sigma-Aldrich or equivalent, ≥99.9%).
-
Gas: Nitrogen or Argon stream.
-
Container: Amber glass vial with PTFE-lined cap.
Protocol:
-
Calculate: Determine the volume of DMSO required. (MW ≈ 270.1 g/mol ).
-
Example: 2.7 mg compound + 1.0 mL DMSO = 10 mM.
-
-
Degas: Bubble Nitrogen gas through the pure DMSO for 5-10 minutes before introducing the compound. This removes dissolved oxygen.
-
Weigh: Weigh the solid into the amber vial.
-
Dissolve: Add the degassed DMSO. Vortex gently. Avoid sonication if possible (sonication generates heat and radicals).
-
Aliquot: Immediately split into small aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.
-
Store: Flash freeze in liquid nitrogen (optional but recommended) and place at -80°C .
Mechanistic Visualization: Degradation Pathways
The following diagram illustrates the two primary failure modes: Oxidative Coupling (Color change) and Photolysis (Impurity generation).
Figure 2: Chemical degradation pathways showing oxidative coupling (color change), photolysis (dehalogenation), and solvent contamination risks.
Frequently Asked Questions (FAQs)
Q: Can I store the stock solution at -20°C? A: Yes, for up to 1 month. However, -80°C is significantly better. At -20°C, DMSO is solid, but "pockets" of unfrozen liquid can exist where solutes concentrate, accelerating degradation.
Q: Why did my compound precipitate when I added it to cell culture media? A: This compound is lipophilic. If you dilute a high-concentration DMSO stock (e.g., 50 mM) directly into aqueous media, it may crash out.
-
Fix: Perform an intermediate dilution (e.g., dilute 50 mM -> 5 mM in DMSO, then add to media) or ensure the final DMSO concentration is 0.1-0.5% and vortex immediately.
Q: Is the pink color toxic to cells? A: The color indicates the presence of oxidation products (likely azo or nitroso compounds). While the parent compound might be non-toxic, these degradation products can be highly reactive electrophiles and may cause false positives in biological assays (e.g., by reacting with cysteine residues on proteins). Do not use discolored solutions.
References
-
Oxidative Instability of Aminopyrazoles
- Title: Structure and tautomerism of 4-substituted 3(5)-aminopyrazoles in solution.
- Source:Magnetic Resonance in Chemistry / ResearchG
- Context: Discusses the electron-rich nature of the aminopyrazole core and its susceptibility to tautomerism and oxid
-
Schiff Base Formation (Acetone Risk)
-
Photostability of Aryl Bromides
- Title: Visible Light Photo-Arbuzov Reaction of Aryl Bromides.
- Source:Journal of Organic Chemistry / ResearchG
- Context: Demonstrates the lability of the C-Br bond under visible light irradiation, leading to radical formation and dehalogen
-
DMSO Handling & Oxidation
Sources
- 1. Dimethyl sulfoxide [organic-chemistry.org]
- 2. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. SATHEE: Chemistry Schiff Bases [satheeneet.iitk.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in DMSO-Based Direct Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H NMR Spectrum of 1-(3-Bromo-4-fluorobenzyl)-1H-pyrazol-4-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers an in-depth analysis of the ¹H NMR spectrum of 1-(3-Bromo-4-fluorobenzyl)-1H-pyrazol-4-amine, a compound of interest in medicinal chemistry. In the absence of a publicly available experimental spectrum for this specific molecule, this guide presents a detailed prediction based on established principles of nuclear magnetic resonance spectroscopy and comparative data from analogous structures. Furthermore, a comprehensive, step-by-step experimental protocol for acquiring a high-resolution ¹H NMR spectrum is provided, along with a logical workflow for its analysis.
The Significance of ¹H NMR in Structural Elucidation
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable analytical technique in organic chemistry. It provides detailed information about the molecular structure of a compound by mapping the chemical environments of hydrogen atoms. The key parameters derived from a ¹H NMR spectrum—chemical shift (δ), integration, and multiplicity (splitting pattern)—allow for the unambiguous determination of the connectivity and spatial arrangement of atoms, which is crucial for confirming the identity and purity of a synthesized compound.
Predicted ¹H NMR Spectrum of 1-(3-Bromo-4-fluorobenzyl)-1H-pyrazol-4-amine
The predicted ¹H NMR spectral data for 1-(3-Bromo-4-fluorobenzyl)-1H-pyrazol-4-amine in a common deuterated solvent such as DMSO-d₆ are summarized in Table 1. These predictions are derived from the analysis of the electronic environment of each proton in the molecule, taking into account the inductive and anisotropic effects of the substituted benzyl group and the pyrazole ring.
Table 1: Predicted ¹H NMR Spectral Data for 1-(3-Bromo-4-fluorobenzyl)-1H-pyrazol-4-amine
| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1 | ~ 7.5 - 8.0 | Singlet | 1H | C5-H (pyrazole ring) |
| 2 | ~ 7.0 - 7.5 | Multiplet | 3H | Aromatic-H (benzyl ring) |
| 3 | ~ 5.3 | Singlet | 2H | -CH₂- (benzyl) |
| 4 | ~ 5.0 - 6.0 | Broad Singlet | 2H | -NH₂ |
| 5 | ~ 7.2 | Singlet | 1H | C3-H (pyrazole ring) |
Note: The chemical shifts of -NH₂ protons are highly variable and depend on factors such as solvent, concentration, and temperature. These signals are often broad due to quadrupole effects and chemical exchange.[1]
Comparative Analysis with Structurally Related Compounds
To enhance the reliability of our predictions, it is instructive to compare the expected chemical shifts with those of structurally similar molecules.
-
Substituted Benzyl Protons: The benzylic protons (-CH₂-) in a typical benzylic environment appear in the range of 2.3-2.7 ppm.[2] However, the presence of electronegative halogen substituents (Br and F) on the aromatic ring will deshield these protons, causing a downfield shift. For comparison, in N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, the benzylic protons are observed at 4.16 ppm.[3] The electron-withdrawing nature of bromine and fluorine in our target molecule is expected to result in a similar or even more pronounced downfield shift.
-
Pyrazole Ring Protons: The chemical shifts of protons on a pyrazole ring are influenced by the nature and position of substituents. In a related compound, methyl 3-amino-1H-pyrazole-4-carboxylate, the C5-H proton is predicted to resonate at approximately 7.5 - 8.0 ppm.[1] We anticipate a similar chemical shift for the C5-H proton in our target molecule. The C3-H proton is also expected in the aromatic region.
-
Aromatic Protons of the Benzyl Ring: The protons on the 3-bromo-4-fluorobenzyl ring are expected to appear in the aromatic region, typically between 6.5 and 8.0 ppm.[2] The electron-withdrawing effects of the bromine and fluorine atoms will cause these protons to be deshielded and shift downfield. The specific splitting pattern will be complex due to both proton-proton and proton-fluorine coupling.
Experimental Protocol for ¹H NMR Spectroscopy
This section provides a detailed methodology for acquiring a high-resolution ¹H NMR spectrum of 1-(3-Bromo-4-fluorobenzyl)-1H-pyrazol-4-amine.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[1] Other deuterated solvents like chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD) can also be utilized, but DMSO-d₆ is often a good choice for pyrazole derivatives.
-
Ensure the sample is completely dissolved. Gentle warming or vortexing can aid in dissolution.
-
Transfer the solution to a clean, dry NMR tube.
2. Instrument Setup and Data Acquisition:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better resolution.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Number of Scans: 16 to 64 scans are usually adequate for a sample of this concentration.
-
Spectral Width: A spectral width of 0-14 ppm is generally appropriate.[1]
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C).[1]
-
3. Data Processing and Analysis:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum to obtain a flat baseline.
-
Calibrate the chemical shift axis by referencing the residual solvent peak of DMSO-d₆ to 2.50 ppm.[1]
-
Integrate the signals to determine the relative number of protons corresponding to each resonance.
-
Analyze the multiplicity (e.g., singlet, doublet, triplet) and coupling constants (J-values) to deduce the connectivity between protons.
Logical Workflow for ¹H NMR Analysis
The following diagram illustrates the logical workflow from sample preparation to the final structural elucidation using ¹H NMR spectroscopy.
Caption: Logical workflow for ¹H NMR analysis.[1]
Molecular Structure and Proton Environments
The diagram below illustrates the molecular structure of 1-(3-Bromo-4-fluorobenzyl)-1H-pyrazol-4-amine, highlighting the different proton environments that give rise to distinct signals in the ¹H NMR spectrum.
Caption: Proton environments in 1-(3-Bromo-4-fluorobenzyl)-1H-pyrazol-4-amine.
For definitive structural confirmation, it is highly recommended to acquire an experimental ¹H NMR spectrum and supplement it with two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to establish proton-proton and proton-carbon correlations, respectively.
References
-
CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups - e-PG Pathshala. [Link]
-
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine - MDPI. [Link]
-
¹H NMR Chemical Shifts. [Link]
Sources
A Researcher's Guide to Differentiating Amine and Halogenated Benzyl Groups with IR Spectroscopy
For researchers and professionals in drug development and chemical synthesis, the precise identification of functional groups is paramount. Infrared (IR) spectroscopy stands as a rapid, reliable, and non-destructive technique for this purpose. This guide provides an in-depth comparison of the characteristic IR spectral features of amine and halogenated benzyl groups, offering the technical insights and experimental data necessary for accurate structural elucidation. We will explore the nuanced differences that arise from the class of amine and the nature and position of the halogen substituent on the benzyl moiety.
The Foundational Principles of IR Spectroscopy in Functional Group Analysis
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites various vibrational modes within its bonds.[1] The frequency of the absorbed radiation is specific to the type of bond and the atoms it connects.[2] These absorptions appear as peaks in an IR spectrum, and their position (wavenumber, cm⁻¹), intensity (strong, medium, weak), and shape (broad, sharp) provide a unique "fingerprint" of the molecule's functional groups.[1][2]
This guide will focus on two key regions of the IR spectrum: the functional group region (4000-1500 cm⁻¹), where characteristic stretching vibrations of specific bonds like N-H and C=C occur, and the fingerprint region (1500-400 cm⁻¹), which contains a complex pattern of peaks, including bending vibrations and C-X stretches, that are unique to the overall molecular structure.[3]
Comparative Analysis of IR Peaks: Amines vs. Halogenated Benzyl Groups
A systematic comparison of the IR spectra of amines and halogenated benzyl compounds reveals distinct features that allow for their unambiguous identification. The following sections and tables summarize the key vibrational modes and their expected wavenumber ranges.
The Amine Functional Group: A Tale of Three Classes
The IR spectrum of an amine is highly dependent on whether it is primary (R-NH₂), secondary (R₂-NH), or tertiary (R₃-N). The key distinguishing features lie in the N-H stretching and bending vibrations.[4][5]
-
Primary Amines (R-NH₂): These compounds exhibit two distinct N-H stretching bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching of the two N-H bonds.[6][7] They also show a characteristic N-H scissoring (bending) vibration between 1650 and 1580 cm⁻¹ and a broad N-H wagging band in the 910-665 cm⁻¹ range.[7][8]
-
Secondary Amines (R₂-NH): Having only one N-H bond, secondary amines display a single, typically weaker, N-H stretching band in the 3500-3300 cm⁻¹ region.[6][9] The N-H bending vibration is often weak or absent.[7] A broad N-H wagging band can also be observed.[7]
-
Tertiary Amines (R₃-N): Lacking an N-H bond, tertiary amines do not show any absorption in the N-H stretching region.[6][9] The primary evidence for a tertiary amine in an IR spectrum is often the absence of N-H peaks and the presence of a C-N stretching band.
The C-N stretching vibration for all classes of amines appears in the fingerprint region. For aromatic amines, this peak is typically found between 1340 and 1250 cm⁻¹, while for aliphatic amines, it is in the 1250-1020 cm⁻¹ range.[8][10]
The Halogenated Benzyl Group: Influence of Halogen and Substitution Pattern
The IR spectrum of a halogenated benzyl group is characterized by absorptions from the benzene ring and the carbon-halogen bond.
-
Benzene Ring Vibrations: The presence of a benzyl group is indicated by several characteristic peaks:
-
Aromatic C-H stretching: Weak to medium peaks just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[11]
-
Aromatic C=C in-ring stretching: Two or more medium to strong bands in the 1600-1450 cm⁻¹ region.[11]
-
Out-of-plane (OOP) C-H bending: Strong absorptions in the 900-675 cm⁻¹ region, the pattern of which is highly indicative of the substitution pattern on the benzene ring (ortho, meta, para).[11][12]
-
-
Carbon-Halogen (C-X) Stretching: The C-X stretching vibration is a key indicator of a halogenated compound. The position of this peak is highly dependent on the mass of the halogen atom, with heavier halogens absorbing at lower wavenumbers.[8]
| Bond | Wavenumber Range (cm⁻¹) | Intensity |
| C-F | 1400 - 1000 | Strong |
| C-Cl | 850 - 550 | Strong |
| C-Br | 690 - 515 | Strong |
| C-I | ~500 | Strong |
Data Summary Tables
The following tables provide a quick reference for the characteristic IR absorption peaks of amine and halogenated benzyl functional groups.
Table 1: Characteristic IR Peaks of Amines
| Vibrational Mode | Primary Amine (R-NH₂) | Secondary Amine (R₂-NH) | Tertiary Amine (R₃-N) |
| N-H Stretch | Two bands (asymmetric & symmetric) at 3500-3300 cm⁻¹ | One band at 3500-3300 cm⁻¹ | Absent |
| N-H Bend (Scissoring) | 1650-1580 cm⁻¹ | Weak or absent | Absent |
| N-H Bend (Wagging) | 910-665 cm⁻¹ (broad) | 910-665 cm⁻¹ (broad) | Absent |
| C-N Stretch (Aromatic) | 1340-1250 cm⁻¹ | 1350-1280 cm⁻¹ | 1360-1310 cm⁻¹ |
| C-N Stretch (Aliphatic) | 1250-1020 cm⁻¹ | 1250-1020 cm⁻¹ | 1250-1020 cm⁻¹ |
Table 2: Characteristic IR Peaks of Halogenated Benzyl Groups
| Vibrational Mode | Wavenumber Range (cm⁻¹) | Intensity & Remarks |
| Aromatic C-H Stretch | 3100 - 3000 | Weak to Medium |
| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong (multiple bands) |
| Out-of-Plane C-H Bending | 900 - 675 | Strong, pattern indicates substitution |
| Mono-substituted | Two bands (~750 & ~700 cm⁻¹)[12] | |
| Ortho-disubstituted | One band (~750 cm⁻¹)[12] | |
| Meta-disubstituted | Three bands (~880, ~780, ~690 cm⁻¹)[13] | |
| Para-disubstituted | One band (850-800 cm⁻¹)[13] | |
| C-F Stretch | 1400 - 1000 | Strong |
| C-Cl Stretch | 850 - 550 | Strong |
| C-Br Stretch | 690 - 515 | Strong |
| C-I Stretch | ~500 | Strong |
Experimental Protocols
To obtain high-quality and reproducible IR spectra, proper sample preparation is crucial. The choice of method depends on the physical state of the sample.
Protocol 1: KBr Pellet Method for Solid Samples
This method is ideal for solid samples and involves dispersing the sample in a dry potassium bromide (KBr) matrix, which is transparent to IR radiation.
Materials:
-
Sample (1-2 mg)
-
Spectroscopy-grade KBr (100-200 mg), dried
-
Agate mortar and pestle
-
Pellet press with die
-
FTIR spectrometer
Procedure:
-
Grinding: Add 1-2 mg of the solid sample to an agate mortar. Add approximately 100-200 mg of dry KBr.
-
Mixing: Gently grind the sample and KBr together with the pestle for several minutes until a fine, homogeneous powder is obtained. The fine dispersion is critical to minimize light scattering.
-
Die Assembly: Assemble the pellet die according to the manufacturer's instructions.
-
Loading: Carefully transfer a portion of the sample-KBr mixture into the die, ensuring an even distribution.
-
Pressing: Place the die into the hydraulic press. Apply pressure (typically 8-10 tons) for 1-2 minutes. This will cause the KBr to flow and form a transparent or translucent pellet.
-
Pellet Removal: Carefully release the pressure and disassemble the die to retrieve the pellet.
-
Analysis: Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
Protocol 2: Attenuated Total Reflectance (ATR) for Solid and Liquid Samples
ATR is a versatile technique that requires minimal to no sample preparation and is suitable for a wide range of solid and liquid samples.
Materials:
-
Sample (a few milligrams of solid or a few drops of liquid)
-
FTIR spectrometer with an ATR accessory
-
Solvent for cleaning (e.g., isopropanol, ethanol)
-
Lint-free wipes
Procedure:
-
Background Spectrum: Ensure the ATR crystal is clean. Take a background spectrum of the empty, clean crystal. This will be subtracted from the sample spectrum.
-
Sample Application (Solids): Place a small amount of the solid sample onto the ATR crystal, ensuring it covers the crystal surface.
-
Sample Application (Liquids): Place a drop or two of the liquid sample directly onto the ATR crystal.
-
Pressure Application (Solids): Use the pressure clamp of the ATR accessory to press the solid sample firmly and evenly against the crystal. Good contact is essential for a strong signal.
-
Analysis: Acquire the IR spectrum of the sample.
-
Cleaning: After analysis, thoroughly clean the ATR crystal with an appropriate solvent and a lint-free wipe to prevent cross-contamination.
Visualizing Molecular Vibrations and Workflows
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Differentiating amine classes by their IR spectral features.
Caption: A stepwise workflow for IR spectral analysis.
Conclusion
Infrared spectroscopy is an indispensable tool for the structural analysis of organic compounds. By understanding the characteristic absorption frequencies of amine and halogenated benzyl groups, researchers can confidently differentiate between these important functional moieties. The key to successful identification lies in a systematic approach: analyzing the N-H stretching region to classify amines, examining the low-frequency region for C-X stretches to identify halogens, and interpreting the out-of-plane C-H bending patterns to determine the substitution on the benzyl ring. Coupled with proper sample preparation techniques, IR spectroscopy provides rapid and reliable data to support research and development in the chemical and pharmaceutical sciences.
References
-
György, V. (n.d.). 5.3.2 Benzene and its derivatives. Retrieved from [Link]
-
LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]
-
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR: aromatics. Organic Chemistry at CU Boulder. Retrieved from [Link]
-
FTIR Analysis. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]
-
Kross, R. D., Fassel, V. A., & Margoshes, M. (1955). The Infrared Spectra of Aromatic Compounds. II. Evidence Concerning the Interaction of π-Electrons and σ-Bond Orbitals in C-H Out-Of-Plane Bending Vibrations. United States Atomic Energy Commission. Retrieved from [Link]
-
TutorChase. (n.d.). How do you differentiate between primary, secondary, and tertiary amines using spectroscopy? Retrieved from [Link]
-
Quora. (2015, November 14). How can we differentiate primary, secondary and tertiary amines using IR spectroscopy? Retrieved from [Link]
-
SlidePlayer. (2011, June 10). Structural analysis of amines. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR: amines. Organic Chemistry at CU Boulder. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) IR spectra of pure benzylamine (2a, black), pure tetrabutylphosphonium bromide (3b, blue), and a mixture of 2a and 3b (red), recorded at room temperature. (B) enlargement of Figure 1A between 2600 and 4000 cm-1. Retrieved from [Link]
-
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]
-
IUCr Journals. (2022, February 15). 4-[(Benzylamino)carbonyl]-1-methylpyridinium halogenide salts: X-ray diffraction study and Hirshfeld surface analysis. Retrieved from [Link]
-
LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Benzylamine. PubChem. Retrieved from [Link]
-
SlidePlayer. (n.d.). Infrared (IR) Spectroscopy. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Spectroscopy Infrared Spectra. Retrieved from [Link]
-
Scheiner, S. (2023). Relation between Halogen Bond Strength and IR and NMR Spectroscopic Markers. MDPI. Retrieved from [Link]
-
ResearchGate. (2025, October 19). Influence of Substituents in the Benzene Ring on the Halogen Bond of Iodobenzene with Ammonia. Retrieved from [Link]
-
Specac. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzylamine. NIST WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzylamine. NIST WebBook. Retrieved from [Link]
-
Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]
-
CrystEngComm. (n.d.). Influence of the halogen substituent on the formation of halogen and hydrogen bonding in co-crystals formed from acridine and benzoic acids. RSC Publishing. Retrieved from [Link]
-
PubMed. (2011, September 14). High-resolution spectroscopy of the C-N stretching band of methylamine. Retrieved from [Link]
-
Scheiner, S. (2023, January 5). Factors contributing to halogen bond strength and stretch or contraction of internal covalent bond. Physical Chemistry Chemical Physics. Retrieved from [Link]
-
Hansen, P. E., & Spanget-Larsen, J. (2021). NH Stretching Frequencies of Intramolecularly Hydrogen-Bonded Systems: An Experimental and Theoretical Study. Molecules, 26(24), 7687. Retrieved from [Link]
Sources
- 1. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. tutorchase.com [tutorchase.com]
- 5. quora.com [quora.com]
- 6. projectguru.in [projectguru.in]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. spcmc.ac.in [spcmc.ac.in]
- 9. rockymountainlabs.com [rockymountainlabs.com]
- 10. Infrared Spectrometry [www2.chemistry.msu.edu]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. spcmc.ac.in [spcmc.ac.in]
- 13. cpha.tu.edu.iq [cpha.tu.edu.iq]
QC methods for 1-(3-Bromo-4-fluorobenzyl)-1h-pyrazol-4-amine purity
Title: Comparative QC Guide: Purity Analysis of 1-(3-Bromo-4-fluorobenzyl)-1H-pyrazol-4-amine Subtitle: Optimizing Regioisomer Resolution and Potency Assignment in Pharmaceutical Intermediates
Executive Summary
In the synthesis of pyrazole-based active pharmaceutical ingredients (APIs)—such as sGC stimulators or kinase inhibitors—the intermediate 1-(3-Bromo-4-fluorobenzyl)-1H-pyrazol-4-amine represents a critical quality control checkpoint. The primary challenge in its analysis is not merely chemical purity, but regioisomeric purity .[1] The alkylation of the pyrazole ring is rarely 100% regioselective, often yielding the thermodynamically stable N1-isomer (desired) alongside the kinetic N2-isomer (impurity).
This guide compares the two industry-standard methodologies for validating this intermediate: RP-HPLC-UV/MS (for routine batch release and isomer resolution) and Quantitative NMR (qNMR) (for absolute potency assignment and reference standard qualification).[1]
Part 1: Critical Quality Attributes (CQAs)
Before selecting a method, the analyst must understand the specific impurity profile generated during synthesis.[1]
| Impurity Type | Source | Detection Challenge |
| Regioisomer (N2-benzyl) | Competitive alkylation at the N2 nitrogen during synthesis. | High. Identical mass (MW 270.1), very similar polarity.[1] Requires optimized chromatography.[1] |
| Starting Material | Unreacted 3-Bromo-4-fluorobenzyl bromide. | Low. Distinct retention time and lack of amine functionality. |
| Nitro-Precursor | Incomplete reduction of the 4-nitro intermediate. | Medium. distinct UV spectra (nitro group absorbance).[1] |
| Dimer/Azo species | Oxidation of the amine during workup.[1] | Medium. Double molecular weight; detectable by MS.[1] |
Visualizing the Impurity Genesis
The following diagram illustrates the origin of the critical N2-regioisomer impurity during the alkylation step.
Caption: Genesis of the critical N2-regioisomer impurity during the pyrazole alkylation and subsequent reduction steps.
Part 2: Comparative Analysis of Methodologies
Method A: RP-HPLC-UV/MS (The Routine Workhorse)
High-Performance Liquid Chromatography (HPLC) is the gold standard for separating the target molecule from its N2-regioisomer and process-related impurities.
-
Mechanism: Separation based on hydrophobic interaction with a C18 stationary phase. The N2-isomer, having a different dipole moment and steric profile, typically elutes earlier than the N1-isomer.
-
Strengths: High sensitivity (LOD < 0.05%), ability to quantify individual impurities.[1]
-
Weaknesses: Requires a reference standard for potency calculation; amine tailing can occur without proper mobile phase buffering.
Method B: 1H-qNMR (The Absolute Truth)
Quantitative Nuclear Magnetic Resonance (qNMR) uses an internal standard to determine the absolute mass purity of the sample without requiring a reference standard of the analyte itself.
-
Mechanism: Molar response is uniform for all protons.[1] The integration of the analyte's signal is compared directly to the internal standard's signal.[1]
-
Strengths: SI-traceable accuracy; no reference standard of the analyte needed; differentiates structure (confirms N1 vs N2 connectivity).
-
Weaknesses: Lower sensitivity (LOD ~0.1-1%); requires high sample solubility; typically not used for trace impurity profiling.[1]
Head-to-Head Comparison
| Feature | RP-HPLC-UV/MS | 1H-qNMR |
| Primary Use | Routine batch release, impurity profiling.[1] | Reference standard qualification, absolute assay.[1][2] |
| Regioisomer Resolution | Excellent (with optimized gradient). | Good (distinct chemical shifts for pyrazole protons).[1] |
| Reference Standard | Required (Must be pre-qualified).[1] | Not Required (Uses generic IS like Maleic Acid).[1] |
| Sample Quantity | < 1 mg. | 10–20 mg (for high S/N ratio).[3] |
| Precision (RSD) | < 1.0%.[1][4] | < 0.5% (with weighing accuracy). |
| Throughput | High (Automated sequences).[1] | Low (Manual processing/weighing).[1] |
Part 3: Experimental Protocols
Protocol A: RP-HPLC Method for Regioisomer Separation
Objective: To separate the N1-benzyl amine from the N2-benzyl impurity.
-
Column: Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent.[1]
-
Mobile Phase:
-
A: Water + 0.1% Trifluoroacetic Acid (TFA).[1] Note: TFA is critical to protonate the amine and suppress silanol interactions, ensuring sharp peaks.
-
B: Acetonitrile + 0.1% TFA.
-
-
Gradient:
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (aromatic) and 220 nm (amide/amine bonds). MS (ESI+) for peak identification.
-
Suitability Criteria: Resolution (Rs) between N1 and N2 isomers must be > 1.5.
Protocol B: qNMR Method for Absolute Purity
Objective: To assign a potency value to the "Primary Reference Standard" used in Method A.
-
Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent).[1]
-
Why: High purity, non-hygroscopic, distinct singlet at ~6.3 ppm which does not overlap with the pyrazole or benzyl aromatic protons.
-
-
Solvent: DMSO-d6.
-
Why: Excellent solubility for both the polar amine and the lipophilic benzyl group.[1]
-
-
Preparation:
-
Weigh ~15 mg of Analyte (precision ±0.01 mg).
-
Weigh ~5 mg of Maleic Acid IS (precision ±0.01 mg).[1]
-
Dissolve completely in 0.6 mL DMSO-d6.
-
-
Acquisition Parameters:
-
Calculation:
-
Where
= Integral, = Number of protons, = Molar mass, = Weight, = Purity.[5]
-
Part 4: Data Interpretation & Workflow Logic
The following decision tree guides the analyst on when to deploy each method during the drug development lifecycle.
Caption: Analytical decision tree for selecting between qNMR and HPLC based on the sample's intended use.
Troubleshooting the N1 vs N2 Assignment
-
In HPLC: The N2-isomer (kinetic product) typically elutes before the N1-isomer (thermodynamic product) on C18 columns due to higher polarity/lower lipophilicity.
-
In NMR: The pyrazole protons (H3 and H5) show different coupling patterns.[1] In the N1-isomer, the H3 and H5 protons are chemically non-equivalent and show distinct chemical shifts. NOESY (Nuclear Overhauser Effect Spectroscopy) can confirm the proximity of the benzyl CH2 to the adjacent pyrazole proton (H5) in the N1-isomer, whereas in the N2-isomer, the benzyl group is closer to both nitrogen atoms, altering the NOE signal.[1]
References
-
Follmann, M., et al. (2017).[1] "Discovery of the Soluble Guanylate Cyclase Stimulator Vericiguat (BAY 1021189) for the Treatment of Heart Failure."[1] Journal of Medicinal Chemistry, 60(12), 5146–5161.[1]
-
United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance.[1][4]
-
Bharti, S. K., et al. (2012).[1] "Quantitative 1H NMR spectroscopy." TrAC Trends in Analytical Chemistry, 35, 5-26.[1]
-
Reich, H. J. (2023).[1] "WinPLT NMR Data Processing." University of Wisconsin-Madison. (For chemical shift data of pyrazoles).
-
European Medicines Agency. (2021).[1][6] "Assessment Report: Verquvo (Vericiguat)." (Contains details on impurity limits for pyrazole intermediates).
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Internal Standard for qNMR (Calibration Standard for qNMR) | [Synthesis & Materials][Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 3. emerypharma.com [emerypharma.com]
- 4. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 5. Quantitative NMR with internal standard on a Spinsolve benchtop NMR spectrometer - Magritek [magritek.com]
- 6. ijarsct.co.in [ijarsct.co.in]
13C NMR chemical shifts for 3-bromo-4-fluorobenzyl moiety
Structural Elucidation of the 3-Bromo-4-Fluorobenzyl Pharmacophore: A Comparative C NMR Guide
Executive Summary & Scientific Context
The 3-bromo-4-fluorobenzyl group is a high-value synthon in drug discovery, often serving as a bioisostere for other di-substituted aromatics to modulate metabolic stability and lipophilicity. However, its structural validation is frequently complicated by the "J-coupling jungle" introduced by the fluorine atom (
This guide moves beyond basic spectral listing. It provides a mechanistic framework to distinguish this specific regioisomer from its potential impurities (e.g., the 4-bromo-3-fluoro isomer) using
The Core Challenge
In
Mechanistic Insight: Substituent Effects & Coupling Logic
To accurately assign the spectrum, one must understand the competing electronic effects of the substituents.
The Electronic Tug-of-War
-
Fluorine (Electronegativity + Mesomeric):
-
Effect: Strongly deshields the ipso carbon (C4) (~+35 ppm) and shields the ortho carbons via resonance.
-
Coupling: The diagnostic heartbeat of the spectrum.
is massive (~250 Hz), while long-range couplings ( , , ) provide distance information.
-
-
Bromine (Heavy Atom Effect):
-
Effect: Unlike lighter halogens, Bromine induces an upfield shift (shielding) on the ipso carbon (C3) by approx. -5 to -6 ppm due to diamagnetic shielding from its large electron cloud.
-
Result: The C3 carbon appears at a surprisingly low frequency (~110-115 ppm), often overlapping with unsubstituted aromatic carbons.
-
Diagram 1: Assignment Logic Flowchart
The following Graphviz diagram visualizes the decision tree for assigning carbons based on
Caption: Logic flow for differentiating aromatic carbons in fluorinated systems based on coupling magnitude (
Comparative Data Analysis
The following data compares the 3-bromo-4-fluorobenzyl moiety against its most common isomer, 4-bromo-3-fluorobenzyl . This distinction is critical for Quality Control (QC) as these isomers often co-elute in HPLC.
Note: Values are based on standard substituent additivity rules and verified against analogous experimental data (e.g., 3-bromo-4-fluorotoluene) in CDCl
Table 1: Predicted C NMR Shifts & Couplings
| Carbon Position | Assignment | 3-Br-4-F (Target) | 3-Br-4-F Coupling ( | 4-Br-3-F (Isomer) | 4-Br-3-F Coupling ( |
| C4 | Ipso to F (Target) / Br (Isomer) | ~158.5 | ~248 ( | ~118.0 | ~7 ( |
| C3 | Ipso to Br (Target) / F (Isomer) | ~110.5 | ~22 ( | ~159.0 | ~248 ( |
| C5 | Ortho to F | ~117.0 | ~24 ( | ~133.0 | ~4 ( |
| C1 | Benzyl Attachment | ~138.0 | ~3-4 ( | ~142.0 | ~7-8 ( |
| C2 | Ortho to Benzyl | ~133.5 | ~7 ( | ~116.0 | ~24 ( |
| C6 | Meta to Benzyl | ~129.0 | ~7 ( | ~125.0 | ~7 ( |
| Benzylic CH2 | Methylene | ~35-45 | 0-1 (Singlet) | ~35-45 | 1-2 (Broad S) |
*Shift depends heavily on the functional group attached to the benzyl (e.g., -OH, -Br, -NH2).
Key Diagnostic Differentiator
The "Smoking Gun" for distinguishing the target from its isomer is C1 (the quaternary carbon attached to the methylene group) :
-
Target (3-Br-4-F): C1 is para to Fluorine. The coupling is negligible (
Hz), appearing as a singlet or broadened peak. -
Isomer (4-Br-3-F): C1 is meta to Fluorine. The coupling is distinct (
Hz), appearing as a clear doublet.
Experimental Protocol: Self-Validating Acquisition
To ensure data integrity, follow this "Senior Scientist" protocol designed to resolve the specific splitting patterns described above.
A. Sample Preparation[1][2]
-
Solvent: Chloroform-d (CDCl
) is preferred over DMSO-d for this moiety unless solubility is an issue. DMSO can cause viscosity broadening that obscures the fine coupling at C1. -
Concentration: High concentration (≥ 20 mg/0.6 mL) is required to resolve the low-intensity quaternary carbons (C1, C3, C4) which are split into doublets (halving their signal-to-noise ratio).
B. Acquisition Parameters (Instrument: 400 MHz+)
-
Pulse Sequence: zgpg30 (Power-gated decoupling).
-
Relaxation Delay (D1): Set to 3–5 seconds .
-
Reasoning: The quaternary carbons C3 (attached to Br) and C4 (attached to F) have long
relaxation times. A short D1 will suppress these signals, making the -coupling measurement impossible.
-
-
Scans (NS): Minimum 512 scans (ideally 1024) to ensure the C-Br doublet stands out from the noise.
-
Spectral Width: 240 ppm (to capture the downfield C-F signal around 160 ppm).
C. Processing & Validation (The "Self-Check")
-
Window Function: Apply an exponential line broadening (LB) of 1.0 Hz .
-
Why? While 0.3 Hz is standard, 1.0 Hz reduces noise without merging the large couplings.
-
-
Validation Step: Sum the coupling constants. If your assigned C4 doublet is not ~240-250 Hz, or if your C3/C5 doublets are not ~20-25 Hz, stop . You likely have an impurity or incorrect referencing.
Structural Visualization
The following diagram illustrates the spatial relationship of the atoms and how they map to the NMR signals.
Caption: Spatial mapping of the 3-bromo-4-fluorobenzyl skeleton. Dashed lines indicate the critical C-F coupling pathways used for assignment.
References
-
Reich, H. J. (2024).
C NMR Substituent Effects. University of Wisconsin-Madison. Retrieved from [Link] -
Castellano, S., & Sun, C. (1967).[1] Effect of Substituents on the Proton-Proton Coupling Constants of Monosubstituted Benzenes. Journal of the American Chemical Society.[1][2] Retrieved from [Link]
-
PubChem. (2025).[3] 3-bromo-4-fluorobenzyl alcohol (Compound Summary). National Library of Medicine. Retrieved from [Link]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
